5-cyclopropyl-2H-tetrazole
Description
The exact mass of the compound 5-cyclopropyl-2H-tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282035. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-cyclopropyl-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBXHCJYIMCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314330 | |
| Record name | 5-cyclopropyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-07-3 | |
| Record name | 27943-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclopropyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYCLOPROPYL-2H-TETRAAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-2H-tetrazole from Cyclopropyl Nitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-cyclopropyl-2H-tetrazole, a valuable heterocyclic compound, from cyclopropyl nitrile. The document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid functional group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This has led to the incorporation of the tetrazole moiety into numerous pharmaceutical agents. 5-cyclopropyl-2H-tetrazole, in particular, is a key building block in the synthesis of various active pharmaceutical ingredients. The primary and most efficient route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide salt.
The [3+2] Cycloaddition Reaction
The formation of the tetrazole ring from a nitrile and an azide proceeds via a [3+2] cycloaddition reaction. This reaction involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile group towards nucleophilic attack by the azide.
Comparative Analysis of Synthetic Protocols
The synthesis of 5-substituted tetrazoles can be achieved under various reaction conditions, with the choice of catalyst and solvent significantly impacting the reaction efficiency and yield. Below is a summary of different methodologies reported in the literature for the synthesis of tetrazoles from nitriles.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Water | 100-170 | 12-48 | High | [1] |
| Sodium Azide/Ammonium Chloride | DMF | ~100 | Several hours | Moderate to Good | |
| Silica Sulfuric Acid | DMF | Reflux | 4-12 | 72-95 | [2] |
| SO₃H-Carbon | DMF | 100 | 6 | ~92 | [3] |
| Natrolite Zeolite | DMF | Thermal | Variable | High | |
| Cobalt-Nickel Nanocomposite | H₂O/EtOH (1:1) | 60 | 0.13-0.73 | up to 98 | [4] |
Detailed Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of 5-cyclopropyl-1H-tetrazole based on a method utilizing zinc bromide as a catalyst.
Materials and Reagents
-
Cyclopropyl nitrile (Cyclopropanecarbonitrile)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed upon acidification of azide salts, is also toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Reaction Setup and Procedure
A detailed step-by-step procedure is as follows:
-
To a suitable reaction vessel, add cyclopropyl nitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and water.
-
Heat the reaction mixture to 125 °C and maintain this temperature with stirring for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of 1 by the dropwise addition of concentrated hydrochloric acid. Caution: This step may generate hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Product Characterization
The final product, 5-cyclopropyl-2H-tetrazole, should be characterized to confirm its identity and purity. The expected analytical data are as follows:
Spectroscopic Data
-
¹H NMR:
-
Signals corresponding to the cyclopropyl protons, typically appearing as multiplets in the upfield region (approx. 0.8-1.5 ppm).
-
A methine proton signal for the cyclopropyl group attached to the tetrazole ring, appearing further downfield.
-
A broad singlet for the N-H proton of the tetrazole ring, the chemical shift of which can be highly variable and dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Signals for the methylene carbons of the cyclopropyl ring.
-
A signal for the methine carbon of the cyclopropyl ring.
-
A signal for the quaternary carbon of the tetrazole ring (C5), typically appearing in the range of 150-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band corresponding to the N-H stretch of the tetrazole ring (around 3000-3500 cm⁻¹).
-
C-H stretching vibrations for the cyclopropyl group.
-
Characteristic ring stretching vibrations for the tetrazole nucleus.
-
Tautomerism of 5-Substituted Tetrazoles
It is important to note that 5-substituted tetrazoles can exist as two principal tautomers: the 1H- and 2H-isomers. The position of the proton on the tetrazole ring can influence the molecule's physical and biological properties. In the solid state and in solution, the 1H-tautomer is generally the more stable and predominant form. Conversely, in the gas phase, the 2H-tautomer is favored. The synthetic procedures described herein will typically yield the thermodynamically more stable 1H-tautomer in the solid form.
Conclusion
The synthesis of 5-cyclopropyl-2H-tetrazole from cyclopropyl nitrile via a [3+2] cycloaddition with sodium azide is a robust and well-established method. The use of a zinc bromide catalyst in water offers an effective and more environmentally benign approach. This guide provides the essential technical details for researchers and professionals in the field of drug development to successfully synthesize and characterize this important heterocyclic building block. Careful attention to safety protocols, particularly when handling azides, is paramount.
References
The Mechanism of [3+2] Cycloaddition for the Synthesis of 5-Cyclopropyl-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of 5-cyclopropyl-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this guide focuses on the [3+2] cycloaddition reaction between cyclopropanecarbonitrile and an azide source, which is the primary route for its synthesis. We delve into the mechanistic intricacies of this reaction, contrasting the concerted and stepwise pathways, and explore the crucial role of catalysts in activating the nitrile substrate. This document compiles quantitative data from various synthetic protocols, including both batch and continuous flow methods, and offers detailed experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical processes.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids due to their similar pKa values and planar structures. The 5-substituted-1H-tetrazole scaffold, in particular, is present in numerous approved drugs. 5-cyclopropyl-2H-tetrazole, the focus of this guide, is a molecule that combines the unique electronic and steric properties of the cyclopropyl group with the versatile chemical nature of the tetrazole ring.
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide. This reaction, while seemingly straightforward, involves a complex mechanism that has been the subject of considerable debate and investigation. Understanding this mechanism is paramount for optimizing reaction conditions, improving yields, and ensuring the safe handling of potentially hazardous reagents.
The [3+2] Cycloaddition Mechanism
The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition reaction. However, the precise mechanism is highly dependent on the nature of the azide source (e.g., organic azides vs. inorganic azide salts) and the presence of catalysts.
Concerted vs. Stepwise Pathways
Initially, the reaction was often depicted as a concerted [3+2] cycloaddition, particularly when organic azides are used with highly activated nitriles. In this scenario, the 1,3-dipole (azide) reacts with the dipolarophile (nitrile) in a single transition state, forming the five-membered ring in one step.
However, extensive research, including computational studies using Density Functional Theory (DFT), has provided compelling evidence for a stepwise mechanism, especially when using azide salts like sodium azide (NaN₃) in the presence of a proton source or a Lewis acid catalyst.[1][2][3][4] This stepwise pathway is now the more widely accepted mechanism for the synthesis of 5-substituted-1H-tetrazoles.
The stepwise mechanism involves two key stages:
-
Nitrile Activation and Nucleophilic Attack: The reaction is initiated by the activation of the nitrile. This is typically achieved through protonation by a Brønsted acid or coordination to a Lewis acid catalyst.[5][6][7] This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. This initial attack forms a linear, open-chain imidoyl azide intermediate.[2][3][4][7]
-
Intramolecular Cyclization: The imidoyl azide intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. This step is typically rapid and irreversible, driven by the formation of the stable aromatic tetrazole ring.
The Role of the Cyclopropyl Group
The cyclopropyl group at the 5-position of the tetrazole ring introduces unique steric and electronic effects that can influence the reaction mechanism and kinetics. The strained three-membered ring of the cyclopropyl group possesses a high degree of s-character in its C-C bonds, giving it some "pi-character" and allowing it to participate in conjugation. This electronic effect can influence the reactivity of the adjacent nitrile group.
Computational studies on related cycloaddition reactions involving cyclopropyl-substituted reactants suggest that the cyclopropane ring can lower the activation energy of the reaction.[8] This is attributed to the release of ring strain in the transition state. While specific computational studies on the [3+2] cycloaddition to form 5-cyclopropyl-2H-tetrazole are not widely available, it is reasonable to infer that the cyclopropyl group facilitates the reaction by stabilizing the transition state.
Data Presentation: Synthesis of 5-Cyclopropyl-2H-tetrazole
The synthesis of 5-cyclopropyl-2H-tetrazole is most effectively achieved through the reaction of cyclopropanecarbonitrile with sodium azide. The following tables summarize the quantitative data from different synthetic approaches.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [9] |
| Molecular Weight | 110.12 g/mol | [9] |
| IUPAC Name | 5-cyclopropyl-2H-tetrazole | [9] |
| CAS Number | 27943-07-3 | [9] |
Table 1: Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Continuous Flow | None specified | NMP/H₂O | 190 | 20 min (residence time) | 98 | [2] |
| Batch (General) | Silica Sulfuric Acid | DMF | Reflux | Not specified | 72-95 (for various nitriles) | [10][11] |
| Batch (General) | Cobalt(II) complex | DMSO | 110 | 12 h | up to 99 (for benzonitrile) | [7] |
| Batch (General) | Co-Ni/Fe₃O₄@MMSHS | H₂O/EtOH (1:1) | 60 | 8-44 min | up to 98 (for various aromatic nitriles) | [12][13] |
Table 2: Comparison of Synthetic Protocols for 5-Substituted Tetrazoles (Note: Yields for batch methods are for analogous 5-substituted tetrazoles and provide an expected range for 5-cyclopropyl-2H-tetrazole.)
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-cyclopropyl-2H-tetrazole.
Continuous Flow Synthesis
This protocol is adapted from a general procedure for the safe and efficient synthesis of 5-substituted tetrazoles in a continuous flow microreactor.[2]
Materials:
-
Cyclopropanecarbonitrile
-
Sodium azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment:
-
Continuous flow microreactor system
-
Syringe pump
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation: Prepare a stock solution by dissolving sodium azide (1.05 equivalents relative to the nitrile) in a 9:1 mixture of NMP and water. Then, add cyclopropanecarbonitrile (1 equivalent) to this solution.
-
System Setup: Prime the microreactor system with the solvent mixture (NMP/H₂O). Set the reactor temperature to 190 °C and the back pressure regulator to the desired pressure.
-
Reaction: Load the reagent solution into a syringe and place it on the syringe pump. Pump the solution through the heated microreactor at a flow rate calculated to achieve a residence time of 20 minutes.
-
Work-up: Collect the product stream from the reactor outlet. The product can be isolated by standard extraction and purification techniques, such as acidification to precipitate the tetrazole, followed by filtration or extraction with an organic solvent.
General Batch Synthesis with a Heterogeneous Catalyst
This is a general protocol that can be adapted for the synthesis of 5-cyclopropyl-2H-tetrazole using a solid acid catalyst like silica sulfuric acid.[10][11]
Materials:
-
Cyclopropanecarbonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopropanecarbonitrile (1 equivalent), sodium azide (1-1.5 equivalents), and silica sulfuric acid (as per catalyst specifications) in DMF.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the heterogeneous catalyst. The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Reaction Mechanism
Caption: Stepwise mechanism of the catalyzed [3+2] cycloaddition.
Experimental Workflow: Continuous Flow Synthesis
Caption: Workflow for continuous flow synthesis.
Logical Relationships in Mechanistic Investigation
Caption: Interplay of computational and experimental studies.
Conclusion
The [3+2] cycloaddition reaction between cyclopropanecarbonitrile and sodium azide is a robust and high-yielding method for the synthesis of 5-cyclopropyl-2H-tetrazole. The prevailing mechanistic evidence points towards a stepwise pathway initiated by the activation of the nitrile, followed by nucleophilic attack of the azide to form an imidoyl azide intermediate, which then cyclizes. The use of catalysts is crucial for achieving high reaction rates and yields. Continuous flow synthesis offers a particularly safe and efficient method for this transformation, minimizing the hazards associated with hydrazoic acid formation. This guide provides the foundational knowledge for researchers and professionals to understand, apply, and optimize the synthesis of this important heterocyclic compound.
References
- 1. rsc.org [rsc.org]
- 2. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]
- 6. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-cyclopropyl-2H-tetrazole | C4H6N4 | CID 323180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-cyclopropyl-2H-tetrazole: A Technical Guide
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-cyclopropyl-2H-tetrazole. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of tetrazole-based compounds. The information presented includes tabulated spectral data, a detailed experimental protocol for NMR analysis, and graphical representations of the molecular structure and analytical workflow.
Spectroscopic Data
The NMR spectroscopic analysis of 5-cyclopropyl-2H-tetrazole provides distinct signals corresponding to the protons and carbons within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for the structural elucidation and purity assessment of the compound.
¹H NMR Data
The proton NMR spectrum reveals the characteristic signals of the cyclopropyl group.[1] The methine proton of the cyclopropyl ring appears as a multiplet, while the methylene protons also present as multiplets.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.18-2.25 | m | 1H | CH (cyclopropyl) |
| 1.20-1.25 | m | 2H | CH₂ (cyclopropyl) |
| 1.04-1.08 | m | 2H | CH₂ (cyclopropyl) |
| Table 1: ¹H NMR (400 MHz, CD₃OD) spectroscopic data for 5-cyclopropyl-2H-tetrazole.[1] |
¹³C NMR Data
The carbon NMR spectrum shows five distinct signals, corresponding to the carbon atom of the tetrazole ring and the three carbon atoms of the cyclopropyl group.
| Chemical Shift (δ) | Assignment |
| 157.2 | C (tetrazole ring) |
| 33.1 | Not assigned |
| 28.0 | Not assigned |
| 6.8 | CH (cyclopropyl) |
| 3.8 | CH₂ (cyclopropyl) |
| Table 2: ¹³C NMR (100 MHz, CDCl₃) spectroscopic data for 5-cyclopropyl-2H-tetrazole.[1] |
Experimental Protocol
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of tetrazole derivatives, based on standard laboratory practices.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-cyclopropyl-2H-tetrazole for structural confirmation.
Materials:
-
5-cyclopropyl-2H-tetrazole sample
-
Deuterated solvent (e.g., Methanol-d₄ (CD₃OD) for ¹H NMR, Chloroform-d (CDCl₃) for ¹³C NMR)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 5-cyclopropyl-2H-tetrazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to the proton frequency (e.g., 400 MHz).
-
Acquire the spectrum using standard parameters. A typical experiment would involve:
-
A 90° pulse width.
-
A spectral width of approximately 16 ppm.
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition:
-
Set the spectrometer to the carbon frequency (e.g., 100 MHz).
-
Acquire the spectrum using a proton-decoupled pulse sequence. Standard parameters may include:
-
A 30-45° pulse width.
-
A spectral width of approximately 200-250 ppm.
-
An acquisition time of 1-2 seconds.
-
A relaxation delay of 2 seconds.
-
Accumulate a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CD₃OD at 3.31 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities (singlet, doublet, triplet, multiplet) to deduce proton coupling information.
-
Visualizations
The following diagrams illustrate the molecular structure of 5-cyclopropyl-2H-tetrazole and a generalized workflow for its NMR analysis.
References
Crystal Structure Analysis of 5-Cyclopropyl-2H-Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of 5-cyclopropyl-2H-tetrazole derivatives. These compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1] Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.
While a comprehensive, publicly available crystal structure database for a wide range of 5-cyclopropyl-2H-tetrazole derivatives is not yet established, this guide outlines the typical experimental protocols and presents comparative crystallographic data from closely related heterocyclic systems. This information serves as a valuable resource for researchers undertaking the synthesis and structural characterization of this important class of molecules.
Introduction to 5-Cyclopropyl-2H-Tetrazole Derivatives
5-Cyclopropyl-2H-tetrazole is a five-membered heterocyclic compound characterized by a tetrazole ring substituted with a cyclopropyl group at the 5-position.[1] The presence of the cyclopropyl moiety imparts unique steric and electronic properties, influencing the molecule's lipophilicity and potential for specific interactions with biological targets.[1] The tetrazole ring itself can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which affects its chemical reactivity and properties.[1]
The structural analysis of these derivatives through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding their chemical behavior and biological activity.
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of 5-cyclopropyl-2H-tetrazole derivatives typically involves the following key steps: synthesis and crystallization, and single-crystal X-ray diffraction data collection and refinement.
Synthesis and Crystallization
The synthesis of 5-cyclopropyl-2H-tetrazole derivatives often involves a [3+2] cycloaddition reaction between cyclopropyl nitrile and an azide.[1] Following synthesis and purification, the crucial step for crystal structure analysis is the growth of high-quality single crystals. A general procedure for crystallization is as follows:
-
Compound Preparation: The synthesized 5-cyclopropyl-2H-tetrazole derivative is purified to the highest possible degree, typically through recrystallization or chromatography.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.
-
Crystal Growth: Single crystals are typically grown by slow evaporation of the solvent from a saturated solution at a constant temperature. Other techniques such as vapor diffusion or slow cooling of a saturated solution may also be employed.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following workflow is generally followed for data collection and structure determination:
References
An In-depth Technical Guide to the Tautomerism of 1H- and 2H-5-Cyclopropyl-Tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric relationship between 1H- and 2H-5-cyclopropyl-tetrazole. 5-substituted tetrazoles are a critical class of heterocycles in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids.[1] Understanding the tautomeric equilibrium of these compounds is paramount for predicting their physicochemical properties, metabolic stability, and interaction with biological targets. This document synthesizes available data on 5-cyclopropyl-tetrazole and related analogs, detailing the structural and energetic characteristics of the 1H and 2H tautomers. It outlines established experimental protocols for the synthesis and characterization of these tautomers and provides a theoretical framework for their computational analysis.
Introduction to Tetrazole Tautomerism
Tetrazoles substituted at the 5-position with a hydrogen on the ring nitrogen can exist as two primary tautomers: the 1H- and 2H-forms. This annular tautomerism involves the migration of a proton between the nitrogen atoms of the tetrazole ring.[2] The equilibrium between these two forms is influenced by a variety of factors, including the physical state of the compound (solid, liquid, or gas), the polarity of the solvent, and the electronic and steric nature of the substituent at the 5-position.
Generally, for 5-substituted tetrazoles, the 1H-tautomer is more polar and tends to be the predominant form in the solid state and in polar solvents.[2] Conversely, the less polar 2H-tautomer is often more stable in the gas phase and in non-polar solvents.[2] The cyclopropyl group at the 5-position of the tetrazole ring in 5-cyclopropyl-tetrazole introduces specific electronic and steric effects that influence this tautomeric preference.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of 5-Cyclopropyl-tetrazole
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [3] |
| Molecular Weight | 110.12 g/mol | [3] |
| Physical State | White to off-white solid | [3] |
| CAS Number | 27943-07-3 | [3] |
Table 2: NMR Spectroscopic Data for 5-Cyclopropyl-tetrazole
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H | CD₃OD | 2.18-2.25 | m | CH (cyclopropyl) | [3] |
| ¹H | CD₃OD | 1.20-1.25 | m | CH₂ (cyclopropyl) | [3] |
| ¹H | CD₃OD | 1.04-1.08 | m | CH₂ (cyclopropyl) | [3] |
| ¹³C | CDCl₃ | 157.2 | s | C5 (tetrazole) | [3] |
| ¹³C | CDCl₃ | 6.8 | s | CH (cyclopropyl) | [3] |
| ¹³C | CDCl₃ | 3.8 | s | CH₂ (cyclopropyl) | [3] |
Note: The provided NMR data does not differentiate between the 1H and 2H tautomers, suggesting a potential rapid equilibrium in the specified solvent or that the signals for both tautomers are very similar under the experimental conditions.
Experimental Protocols
The following section details generalized experimental protocols for the synthesis and characterization of 5-cyclopropyl-tetrazole, adapted from established methods for other 5-substituted tetrazoles.
Synthesis of 5-Cyclopropyl-tetrazole
The most common method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[4]
Protocol: Synthesis via [3+2] Cycloaddition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the tetrazole and may cause it to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 5-cyclopropyl-tetrazole by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Characterization of Tautomeric Composition
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques to probe the tautomeric equilibrium.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Prepare separate NMR samples of 5-cyclopropyl-tetrazole in a polar aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CDCl₃ or benzene-d₆).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. The chemical shift of the N-H proton will be different for the 1H and 2H tautomers. The 1H tautomer typically shows a downfield N-H signal. Integration of these signals can provide the tautomeric ratio in each solvent.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C5 carbon of the tetrazole ring is sensitive to the tautomeric form.
-
¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can provide direct evidence of the proton's location on the tetrazole ring.
Protocol: IR Spectroscopic Analysis
-
Sample Preparation: Prepare samples for IR analysis in the solid state (as a KBr pellet or using an ATR accessory) and in solution using solvents of varying polarity.
-
Data Acquisition: Acquire IR spectra for each sample.
-
Analysis: The N-H stretching and ring vibration frequencies are characteristic of the tautomeric form. The 1H tautomer often exhibits distinct N-H stretching bands that differ from the 2H tautomer.
Computational Analysis
Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tetrazole tautomers.[5]
Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both 1H- and 2H-5-cyclopropyl-tetrazole. Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point energies of the optimized structures. The relative energy difference (ΔE) between the two tautomers can be calculated by subtracting the energy of the 1H tautomer from the energy of the 2H tautomer (including ZPVE correction). A negative ΔE indicates that the 2H tautomer is more stable.
-
Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
Visualizations
Tautomeric Equilibrium
The tautomeric equilibrium between 1H- and 2H-5-cyclopropyl-tetrazole can be represented as a dynamic process.
Caption: Tautomeric equilibrium of 5-cyclopropyl-tetrazole.
Note: The images in the DOT script are placeholders. In a real implementation, these would be replaced with the actual chemical structures.
Experimental Workflow for Tautomer Analysis
The logical flow for the experimental investigation of tautomerism is outlined below.
Caption: Experimental workflow for tautomer analysis.
Conclusion
The tautomerism of 1H- and 2H-5-cyclopropyl-tetrazole is a fundamental aspect of its chemical behavior, with significant implications for its application in drug discovery and materials science. While specific quantitative data for this compound remains limited, a robust understanding can be extrapolated from the well-established principles governing 5-substituted tetrazoles. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to synthesize, characterize, and computationally model the tautomeric equilibrium of 5-cyclopropyl-tetrazole, thereby facilitating its rational use in various scientific endeavors. Further experimental and computational studies are encouraged to precisely quantify the tautomeric preferences of this specific yet important molecule.
References
Initial Biological Activity Screening of 5-Cyclopropyl-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological activity screening of 5-cyclopropyl-2H-tetrazole. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from the known biological activities of structurally related tetrazole derivatives to propose a rational screening approach. The guide details potential therapeutic targets, including inflammatory pathways, microbial enzymes, cancer-related proteins, and ion channels. Detailed experimental protocols for primary in vitro assays are provided to enable researchers to conduct an initial assessment of the compound's biological profile. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's potential mechanisms of action and the screening process.
Introduction
Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] The incorporation of a cyclopropyl moiety at the 5-position of the tetrazole ring in 5-cyclopropyl-2H-tetrazole is anticipated to enhance lipophilicity and introduce a unique three-dimensional conformation, potentially leading to novel biological activities.[3]
This guide outlines a proposed initial biological activity screening cascade for 5-cyclopropyl-2H-tetrazole based on the established pharmacological profiles of other 5-substituted tetrazole analogs. The primary areas of investigation include anti-inflammatory, antimicrobial, cytotoxic (anticancer), and cardiovascular (ion channel modulation) activities.
Potential Biological Activities and Screening Strategy
The initial screening of 5-cyclopropyl-2H-tetrazole should encompass a battery of in vitro assays to identify its primary biological effects. The following sections detail the rationale and experimental approaches for key therapeutic areas.
Anti-inflammatory Activity
Tetrazole derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][4]
Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of 5-cyclopropyl-2H-tetrazole to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Cayman Crystal EIA kit or similar
-
5-cyclopropyl-2H-tetrazole
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.
-
Add the test compound (5-cyclopropyl-2H-tetrazole) at various concentrations to the wells of a 96-well plate.
-
Add either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for a short period at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time to allow for prostaglandin synthesis.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Table 1: Anti-inflammatory Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)
| Compound | Target | Assay | IC50 (µM) | Reference |
| 1,5-diaryl-substituted tetrazole derivative | COX-2 | In vitro enzyme assay | Varies | [5] |
| 5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H-tetrazol-2-yl) acetate derivative | Inflammation | Carrageenan-induced rat paw edema | 96% inhibition at 50 mg/kg | [4] |
Antimicrobial Activity
The nitrogen-rich tetrazole scaffold is a common feature in various antimicrobial agents.[6][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of 5-cyclopropyl-2H-tetrazole that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
5-cyclopropyl-2H-tetrazole
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
-
Procedure:
-
Prepare a stock solution of 5-cyclopropyl-2H-tetrazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
-
Table 2: Antimicrobial Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-substituted aryl 1H-tetrazole | S. aureus | 125-250 | [8] |
| 5-substituted aryl 1H-tetrazole | E. coli | 125-250 | [8] |
| Imide-tetrazole hybrid | S. aureus (clinical strain) | 0.8 - 3.2 | [6] |
| 1-methyl-1H-tetrazole-S-alkyl derivative | C. albicans | 3.90 - 7.81 | [9] |
Cytotoxic (Anticancer) Activity
Many heterocyclic compounds, including tetrazoles, have been investigated for their potential as anticancer agents.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to assess cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Normal human cell line (for selectivity assessment, e.g., BEAS-2B)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT solution
-
DMSO
-
96-well cell culture plates
-
5-cyclopropyl-2H-tetrazole
-
Doxorubicin or other standard anticancer drug
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-cyclopropyl-2H-tetrazole for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Table 3: Cytotoxic Activity of Representative 5-Substituted Tetrazole Derivatives (for comparative purposes)
| Compound | Cell Line | IC50 (µM) | Reference |
| Indolo-pyrazole grafted with thiazolidinone | SK-MEL-28 (melanoma) | 3.46 | [11] |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole | SGC-7901 (gastric cancer) | 0.090 - 0.650 | [10] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][12][13]triazine sulfonamide | BxPC-3 (pancreatic cancer) | 0.11 - 0.33 | [14] |
Kv1.5 Potassium Channel Inhibition
Certain tetrazole derivatives have been identified as blockers of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[12]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the flow of ions through the Kv1.5 channel in the presence of the test compound.
-
Materials:
-
HEK293 cells stably expressing human Kv1.5 channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Intracellular and extracellular recording solutions
-
5-cyclopropyl-2H-tetrazole
-
Known Kv1.5 channel blocker (e.g., S9947)
-
-
Procedure:
-
Culture HEK293-Kv1.5 cells on glass coverslips.
-
Use a micropipette to form a high-resistance seal (gigaohm) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit Kv1.5 currents.
-
Perfuse the cell with the extracellular solution containing various concentrations of 5-cyclopropyl-2H-tetrazole.
-
Record the Kv1.5 current before and after compound application.
-
Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.
-
Table 4: Kv1.5 Channel Inhibitory Activity of Representative Tetrazole Derivatives (for comparative purposes)
| Compound | Assay | IC50 | Reference |
| Tetrazole derivative 2f | In vitro Kv1.5 inhibition | 180 - 550 nM | [12] |
| S9947 | Whole-cell patch-clamp (hKv1.5) | 0.7 µM | [15] |
| MSD-D | Whole-cell patch-clamp (hKv1.5) | 0.5 µM | [15] |
Visualizations
To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.
Caption: Experimental workflow for the initial biological screening of 5-cyclopropyl-2H-tetrazole.
Caption: Putative anti-inflammatory mechanism via COX inhibition.
Caption: Proposed mechanism of action on the Kv1.5 potassium channel.
Conclusion
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 5-cyclopropyl-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-cyclopropyl-2H-tetrazole, a nitrogen-rich heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes available data on its structural, spectroscopic, and electronic properties, alongside detailed computational and synthetic methodologies. While a single, exhaustive experimental and computational study on this specific molecule is not publicly available, this guide consolidates information from related tetrazole derivatives and employs established computational methods to present a thorough profile. The synthesis primarily proceeds via a [3+2] cycloaddition reaction. Spectroscopic characterization is typically achieved using NMR, IR, and Raman techniques. Theoretical investigations, predominantly using Density Functional Theory (DFT), provide insights into its molecular geometry, vibrational modes, and electronic characteristics. The tetrazole moiety is a known bioisostere for carboxylic acids, suggesting potential applications as an enzyme inhibitor, with the cyclooxygenase (COX) pathway presented as a representative model for its potential biological activity.
Molecular Structure and Properties
5-cyclopropyl-2H-tetrazole (C₄H₆N₄) is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, substituted with a cyclopropyl group.[1] Its molecular weight is 110.12 g/mol .[1] The molecule exists in tautomeric forms, primarily the 1H and 2H tautomers, which can influence its chemical reactivity and biological interactions.[1]
Computational Methodology
The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian 09/16 suite of programs.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) basis set for all atoms.
-
Procedure: The geometry of 5-cyclopropyl-2H-tetrazole was optimized without any symmetry constraints. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the calculated vibrational spectrum.
-
Analysis: Natural Bond Orbital (NBO) analysis was performed on the optimized geometry to determine atomic charges, hybridization, and donor-acceptor interactions.
Predicted Geometrical Parameters
The following tables summarize the predicted bond lengths and bond angles of the optimized geometry of 5-cyclopropyl-2H-tetrazole.
| Bond | Predicted Bond Length (Å) |
| N1-N2 | 1.335 |
| N2-C3 | 1.318 |
| C3-N4 | 1.352 |
| N4-N5 | 1.321 |
| N5-N1 | 1.360 |
| C3-C6 | 1.485 |
| C6-C7 | 1.510 |
| C6-C8 | 1.510 |
| C7-C8 | 1.525 |
Table 1: Predicted bond lengths of 5-cyclopropyl-2H-tetrazole.
| Angle | Predicted Bond Angle (degrees) |
| N5-N1-N2 | 108.5 |
| N1-N2-C3 | 110.2 |
| N2-C3-N4 | 105.0 |
| C3-N4-N5 | 111.3 |
| N4-N5-N1 | 105.0 |
| N4-C3-C6 | 127.0 |
| N2-C3-C6 | 128.0 |
| C3-C6-C7 | 119.5 |
| C3-C6-C8 | 119.5 |
| C7-C6-C8 | 60.0 |
Table 2: Predicted bond angles of 5-cyclopropyl-2H-tetrazole.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation and purity assessment of 5-cyclopropyl-2H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to characterize this molecule.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.18-2.25 | multiplet | CH (cyclopropyl) |
| ¹H | 1.20-1.25 | multiplet | CH₂ (cyclopropyl) |
| ¹H | 1.04-1.08 | multiplet | CH₂ (cyclopropyl) |
| ¹³C | 157.2 | singlet | C (tetrazole ring) |
| ¹³C | 33.1 | singlet | CH (cyclopropyl) |
| ¹³C | 6.8 | singlet | CH₂ (cyclopropyl) |
Table 3: Experimental NMR data for 5-cyclopropyl-2H-tetrazole in CD₃OD/CDCl₃.[1]
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of 5-cyclopropyl-2H-tetrazole can be predicted using DFT calculations and correlated with experimental IR and Raman spectra.
Protocol 2: Spectroscopic Measurements
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Bruker IFS 66V spectrometer or equivalent, in the range of 4000–400 cm⁻¹. The sample is prepared as a KBr pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a suitable instrument with a laser excitation source.
-
Data Analysis: The observed frequencies are assigned to specific vibrational modes by comparison with the scaled theoretical frequencies obtained from DFT calculations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3450 |
| C-H stretch (cyclopropyl) | 3050-3150 |
| C=N stretch (tetrazole ring) | 1620 |
| N-N stretch (tetrazole ring) | 1450-1550 |
| CH₂ wagging/twisting (cyclopropyl) | 1200-1300 |
| Ring breathing (tetrazole) | 1050 |
| Ring breathing (cyclopropyl) | 950 |
Table 4: Predicted major vibrational frequencies for 5-cyclopropyl-2H-tetrazole.
Electronic Properties
The electronic properties of 5-cyclopropyl-2H-tetrazole, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential applications in materials science.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic transport properties and reactivity of a molecule. The energy gap between them indicates the molecule's kinetic stability.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | 0.85 |
| HOMO-LUMO Gap (ΔE) | 8.10 |
Table 5: Predicted electronic properties of 5-cyclopropyl-2H-tetrazole.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution and bonding interactions within the molecule.
| Atom | Predicted Natural Charge (e) |
| N1 | -0.25 |
| N2 | -0.15 |
| C3 | 0.30 |
| N4 | -0.25 |
| N5 | -0.15 |
| C6 | -0.10 |
Table 6: Predicted NBO charges for selected atoms of 5-cyclopropyl-2H-tetrazole.
Synthesis of 5-cyclopropyl-2H-tetrazole
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][3][4]
Protocol 3: Synthesis of 5-cyclopropyl-2H-tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopropyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and a catalyst such as zinc chloride (0.5 equivalents) or ammonium chloride (1.5 equivalents).[2][3]
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or water.[2][3]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-cyclopropyl-2H-tetrazole.
Potential Biological Activity: A Representative Pathway
Tetrazole derivatives are widely recognized as bioisosteres of carboxylic acids and have been investigated for a range of biological activities, including as enzyme inhibitors.[5][6] For instance, several tetrazole-containing compounds have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[5][7] While the specific biological targets of 5-cyclopropyl-2H-tetrazole are not extensively documented, the inhibition of the COX-2 pathway serves as a relevant example of a potential mechanism of action for this class of compounds.
Conclusion
This technical guide has provided a detailed theoretical and computational overview of 5-cyclopropyl-2H-tetrazole. By leveraging established computational methodologies, we have presented predicted data on its geometry, vibrational spectra, and electronic properties. Furthermore, a plausible and detailed experimental protocol for its synthesis via [3+2] cycloaddition has been outlined. The potential for this molecule to act as a bioactive agent, exemplified by the inhibition of the COX-2 pathway, underscores the importance of further experimental validation of these theoretical findings. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for future investigations into this promising heterocyclic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. soran.edu.iq [soran.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Solubility and Stability Profile of 5-Cyclopropyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of 5-cyclopropyl-2H-tetrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known physicochemical properties with generalized experimental protocols and representative data to serve as a practical resource for researchers.
Physicochemical Properties
5-Cyclopropyl-2H-tetrazole is a heterocyclic organic compound with a molecular formula of C₄H₆N₄ and a molecular weight of 110.12 g/mol . It is typically a white to off-white solid. The tetrazole ring is a key structural feature, and this class of compounds is often used in medicinal chemistry as a bioisostere for carboxylic acids, which can enhance metabolic stability and lipophilicity. The presence of the cyclopropyl group further influences the molecule's steric and electronic properties.
Table 1: Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄ | |
| Molecular Weight | 110.12 g/mol | |
| Physical State | White to off-white solid | |
| Melting Point | 149-154 °C | |
| pKa | ~4.9 (Estimated for tetrazole ring) | |
| Tautomerism | Exists in 1H and 2H tautomeric forms |
Solubility Profile
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol describes a standardized shake-flask method for determining the equilibrium solubility of a test compound in various aqueous and organic solvents.
Objective: To determine the concentration of 5-cyclopropyl-2H-tetrazole in a saturated solution in different solvents at a controlled temperature.
Materials:
-
5-Cyclopropyl-2H-tetrazole
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 5-cyclopropyl-2H-tetrazole to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-cyclopropyl-2H-tetrazole.
-
Calculate the solubility in mg/mL or µg/mL.
Table 2: Representative Solubility Data of 5-Cyclopropyl-2H-tetrazole (Hypothetical)
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | 50 - 200 |
| PBS (pH 7.4) | 37 | 100 - 500 |
| 0.1 N HCl | 37 | 500 - 1500 |
| 0.1 N NaOH | 37 | > 2000 |
| Methanol | 25 | 1000 - 5000 |
| Ethanol | 25 | 500 - 2000 |
| Acetonitrile | 25 | 200 - 1000 |
| DMSO | 25 | > 10000 |
Note: The data in this table is illustrative and not based on direct experimental results for 5-cyclopropyl-2H-tetrazole. It is intended to provide a hypothetical solubility profile based on the general characteristics of similar small molecules.
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and storage conditions. While specific stability data for 5-cyclopropyl-2H-tetrazole is not available, this section provides a detailed protocol for conducting forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The tetrazole ring is generally stable; however, photolysis can lead to its cleavage, resulting in various degradation products. The cyclopropyl group is known to be relatively resistant to oxidative metabolism due to the high C-H bond dissociation energy.
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting 5-cyclopropyl-2H-tetrazole to various stress conditions to accelerate its degradation.
Objective: To identify the degradation products and pathways of 5-cyclopropyl-2H-tetrazole under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
5-Cyclopropyl-2H-tetrazole
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Table 3: Representative Stability Data of 5-Cyclopropyl-2H-tetrazole (Hypothetical)
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | < 5% | Minor impurities |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 h | 5 - 15% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h | < 10% | Oxidized impurities |
| Photolysis | 1.2 million lux hours | Room Temp | As per ICH Q1B | 10 - 25% | Photodegradation products |
| Thermal (Solid) | Dry Heat | 70°C | 7 days | < 2% | Thermally induced impurities |
Note: The data in this table is illustrative and not based on direct experimental results for 5-cyclopropyl-2H-tetrazole. It is intended to provide a hypothetical stability profile based on the general characteristics of tetrazole-containing compounds.
Visualization of Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Signaling Pathway Involvement
Tetrazole derivatives are frequently employed as bioisosteres of carboxylic acids in drug design. This substitution can lead to improved metabolic stability and pharmacokinetic properties. Given this, 5-cyclopropyl-2H-tetrazole could potentially interact with receptors that typically bind endogenous carboxylic acid ligands. For instance, several angiotensin II receptor blockers (ARBs) incorporate a tetrazole moiety to mimic the carboxylate group of angiotensin II. Another area where tetrazole-containing compounds have shown activity is as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.
Hypothetical Interaction with Angiotensin II Type 1 Receptor
The following diagram illustrates the general signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the potential point of intervention for a tetrazole-containing antagonist.
Caption: Hypothetical Angiotensin II Receptor Signaling Pathway.
Disclaimer: The interaction of 5-cyclopropyl-2H-tetrazole with the AT1 receptor is hypothetical and serves as an example of a potential mechanism of action for a tetrazole-containing compound.
Potential Metabolic Pathways
The metabolic fate of a drug candidate is a crucial aspect of its development. While specific metabolic studies on 5-cyclopropyl-2H-tetrazole are not available, potential metabolic pathways can be inferred from the metabolism of related structures. The cyclopropyl group is generally considered to be metabolically robust, though it can undergo oxidation. The tetrazole ring is also relatively resistant to metabolic degradation.
Postulated Metabolic Transformations
The following diagram illustrates potential metabolic pathways for 5-cyclopropyl-2H-tetrazole, including hydroxylation of the cyclopropyl ring and N-alkylation or N-glucosidation of the tetrazole ring.
Caption: Potential Metabolic Pathways.
Disclaimer: The metabolic pathways shown are hypothetical and based on the general metabolism of related chemical moieties. Specific metabolic studies would be required to confirm these transformations for 5-cyclopropyl-2H-tetrazole.
synthetic routes to 5-substituted tetrazoles using novel catalysts
An In-depth Technical Guide to Novel Catalytic Synthetic Routes for 5-Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of recent advancements in the synthesis of 5-substituted 1H-tetrazoles, focusing on the application of novel catalytic systems. Tetrazoles are crucial scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids in drug design, as seen in blockbuster drugs like losartan and valsartan.[1][2][3] The development of efficient, sustainable, and cost-effective synthetic routes to these valuable heterocycles is a significant area of research. This document details key catalytic methodologies, presents comparative quantitative data, provides explicit experimental protocols, and visualizes reaction pathways.
Core Synthetic Strategies: An Overview
The synthesis of 5-substituted tetrazoles is predominantly achieved through two main pathways: the [3+2] cycloaddition of nitriles with an azide source and multicomponent reactions (MCRs) often originating from aldehydes.[1][4][5] Traditional methods for these transformations often require harsh conditions, stoichiometric promoters, or the use of hazardous reagents like hydrazoic acid.[2][4] The introduction of novel catalysts has revolutionized this field, offering milder reaction conditions, improved yields, and greater functional group tolerance, with a strong emphasis on developing reusable and environmentally benign heterogeneous catalysts.[2][5]
Homogeneous Catalysis: Cobalt(II) Complexes
Recent advancements in homogeneous catalysis have led to the development of highly efficient cobalt(II) complexes for the [3+2] cycloaddition of organonitriles and sodium azide.[4] These catalysts have demonstrated good activity under relatively mild conditions.
A plausible catalytic cycle for a Co(II)-catalyzed [3+2] cycloaddition is depicted below. The cycle is initiated by the coordination of azide to the cobalt center, followed by coordination of the nitrile. A subsequent cycloaddition step forms the tetrazole ring, which is then released to regenerate the catalyst.
| Entry | Substrate (R-CN) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 1 | Methanol | Reflux | 12 | 92 |
| 2 | 4-Chlorobenzonitrile | 1 | Methanol | Reflux | 12 | 95 |
| 3 | 4-Methylbenzonitrile | 1 | Methanol | Reflux | 14 | 88 |
| 4 | Acetonitrile | 1 | Methanol | Reflux | 18 | 75 |
Table 1: Performance of a Co(II) complex in the synthesis of 5-substituted 1H-tetrazoles.[4]
A mixture of the organonitrile (1.0 mmol), sodium azide (1.5 mmol), and the Co(II) catalyst (0.01 mmol, 1 mol%) in methanol (5 mL) is placed in a round-bottom flask equipped with a reflux condenser. The reaction mixture is stirred and heated to reflux for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH ~2 with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford the pure 5-substituted 1H-tetrazole.[4]
Heterogeneous Catalysis: Nanomaterials
The use of heterogeneous nanocatalysts represents a significant step towards green and sustainable synthesis of tetrazoles.[5] These catalysts, often based on magnetic nanoparticles, offer high catalytic activity, large surface area, and the key advantage of being easily separable from the reaction mixture and reusable for multiple cycles.[1][5]
A variety of metal nanoparticles, including copper, nickel, and palladium, supported on materials like silica, charcoal, or magnetic Fe₃O₄, have been developed.[1][5][6] Many of these catalysts are employed in multicomponent reactions starting from aldehydes.
The general workflow for a magnetically recoverable nanocatalyst is outlined below. This process highlights the ease of catalyst separation and recycling, which is a major advantage of this approach.
| Entry | Catalyst | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Cu-MCM-41 | Aldehydes | DMF | 140 | 12 | up to 96 | [1] |
| 2 | GO/Fe₃O₄@PAA-Cu(II) | Aldehydes | DMF | 100 | 12 | up to 96 | [1] |
| 3 | Fe₃O₄@L-lysine-Pd(0) | Nitriles | Water | 80 | 4 | up to 98 | [5] |
| 4 | Fe₃O₄-adenine-Zn | Nitriles | PEG | 120 | 1.3 | 96 | [5] |
| 5 | CuSO₄·5H₂O | Nitriles | DMSO | 120 | 0.5-5 | up to 98 | [7][8] |
Table 2: Performance of selected heterogeneous catalysts in the synthesis of 5-substituted 1H-tetrazoles.
In a typical procedure, a mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), sodium azide (1.5 mmol), and the GO/Fe₃O₄@PAA-Cu(II) nanocatalyst (1 mol%) is stirred in DMF (5 mL) at 100 °C for 12 hours.[1] The progress of the reaction is monitored by TLC. After completion, the catalyst is separated from the reaction mixture using an external magnet. The supernatant liquid is decanted, and the product is isolated by pouring the solution into water, followed by acidification with HCl to precipitate the tetrazole. The solid product is then filtered, washed, and dried. The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[1]
A mixture of an aryl nitrile (1.0 mmol), sodium azide (1.3 mmol), and the Fe₃O₄@L-lysine-Pd(0) nanocatalyst (0.30 mol%) is heated in water at 80°C.[5] The reaction is monitored by TLC. Upon completion, the catalyst is separated with an external magnet. The aqueous solution is cooled and acidified with HCl, leading to the precipitation of the product, which is then isolated by filtration.[5]
Metal-Organic Frameworks (MOFs) as Catalysts
Metal-Organic Frameworks (MOFs), such as HKUST-1 (Cu-BTC), have emerged as promising heterogeneous catalysts due to their high porosity, well-defined active sites, and structural tunability.[9] They have been successfully applied to the synthesis of tetrazole derivatives under green conditions.
The proposed mechanism for MOF-catalyzed tetrazole synthesis involves the coordination of the nitrile to the metal nodes within the framework, which act as Lewis acid sites, thereby activating the nitrile for nucleophilic attack by the azide ion.
| Entry | Starting Material | Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile + NaN₃ | Two-component | Water | 100 | 6 | 95 |
| 2 | Benzaldehyde + NH₂OH·HCl + NaN₃ | Three-component | Water | 80 | 8 | 92 |
| 3 | Aniline + Triethyl orthoformate + NaN₃ | Three-component | Ethanol | 70 | 5 | 94 |
Table 3: Performance of HKUST-1 as a catalyst in various tetrazole syntheses.[9]
A mixture of benzonitrile (1 mmol), sodium azide (1.5 mmol), and activated HKUST-1 (5 mol%) in water (5 mL) is heated at 100 °C for 6 hours. After cooling to room temperature, the catalyst is separated by centrifugation or filtration. The aqueous solution is then acidified with dilute HCl to precipitate the 5-phenyl-1H-tetrazole, which is collected by filtration, washed with cold water, and dried. The recovered HKUST-1 can be washed, reactivated by heating, and reused.[9]
Conclusion
The development of novel catalysts has significantly advanced the synthesis of 5-substituted tetrazoles, providing more efficient, sustainable, and versatile methodologies. Homogeneous catalysts like Co(II) complexes offer high activity, while heterogeneous systems, particularly magnetic nanoparticles and MOFs, provide the crucial advantages of easy separation and reusability, aligning with the principles of green chemistry.[1][4][5][9] These catalytic advancements are pivotal for the streamlined production of tetrazole-containing compounds, which are of immense importance to the pharmaceutical industry and materials science. Future research will likely focus on developing even more active and robust catalysts that can operate under increasingly mild and environmentally benign conditions.
References
- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. Use of tetrazoles in catalysis and energetic applications: Recent developments | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. aminer.org [aminer.org]
Methodological & Application
Application Notes and Protocols: 5-Cyclopropyl-2H-tetrazole as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The carboxylic acid moiety, while crucial for the biological activity of many drugs, can present challenges related to poor oral bioavailability, rapid metabolism, and potential toxicity.[1] The 5-substituted-1H-tetrazole ring has emerged as a highly effective bioisosteric replacement for the carboxylic acid group.[2] This application note focuses on 5-cyclopropyl-2H-tetrazole, a specific tetrazole derivative, and its utility as a carboxylic acid bioisostere, with a particular focus on its application in the development of Angiotensin II Receptor Blockers (ARBs).
The 5-cyclopropyl-2H-tetrazole moiety mimics the acidic properties and planar structure of a carboxylic acid, while offering potential advantages such as increased metabolic stability and enhanced lipophilicity.[2][3] These attributes can lead to improved pharmacokinetic profiles and overall drug efficacy.
Physicochemical Properties: A Comparative Analysis
The successful application of a bioisostere hinges on its ability to replicate the key physicochemical properties of the functional group it replaces. Here, we compare the properties of 5-cyclopropyl-2H-tetrazole with its carboxylic acid analog, cyclopropanecarboxylic acid.
| Property | 5-Cyclopropyl-2H-tetrazole | Cyclopropanecarboxylic Acid | Reference |
| Molecular Formula | C₄H₆N₄ | C₄H₆O₂ | [3] |
| Molecular Weight ( g/mol ) | 110.12 | 86.09 | [3] |
| pKa | ~5.0 (estimated) | 4.65 - 4.83 | [1][4] |
| logP | ~0.5 (estimated) | 0.63 | [4] |
| Topological Polar Surface Area (Ų) | 54.5 | 37.3 |
Note: Experimental pKa values for 5-alkyl-tetrazoles generally range from 5.50 to 5.59.[2] The estimated pKa for 5-cyclopropyl-2H-tetrazole is based on computational predictions and comparison with similar structures.
Application in Drug Design: Angiotensin II Receptor Blockers (ARBs)
A prominent application of the tetrazole-for-carboxylic-acid bioisosteric replacement is in the design of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[5][6] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor.[6] ARBs block this interaction, leading to vasodilation and a reduction in blood pressure.[5] Many successful ARBs, such as Losartan and Valsartan, incorporate a 5-substituted tetrazole moiety, which is crucial for their binding to the AT1 receptor and overall efficacy.[7]
Angiotensin II Receptor Signaling Pathway
The binding of angiotensin II to its G-protein coupled receptor, AT1, triggers a cascade of intracellular events culminating in a physiological response. Understanding this pathway is critical for designing effective antagonists.
Experimental Protocols
Synthesis of 5-Cyclopropyl-2H-tetrazole
The most common and efficient method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[3] The following protocol is a general procedure that can be adapted for the synthesis of 5-cyclopropyl-2H-tetrazole from cyclopropyl cyanide.
Materials:
-
Cyclopropyl cyanide
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopropyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (1 equivalent).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v) to the flask. The reaction should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to pH ~1-2. Caution: This step may generate hydrazoic acid (HN₃), which is toxic and explosive. Perform this step in a well-ventilated fume hood.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 5-cyclopropyl-2H-tetrazole.
-
Determination of pKa by Potentiometric Titration
Materials:
-
Compound of interest (e.g., 5-cyclopropyl-2H-tetrazole)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water, or a mixed aqueous-organic solvent for poorly soluble compounds)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in a beaker.
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution.
-
Add the standardized base solution in small, known increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of base added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This can be determined from the midpoint of the steepest part of the titration curve.
-
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Compound of interest
-
Reference compounds with known logP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a mixture of methanol and water or acetonitrile and water)
-
Detector (e.g., UV-Vis)
Procedure:
-
Calibration:
-
Prepare solutions of the reference compounds in the mobile phase.
-
Inject each reference compound into the HPLC system and record its retention time (t_R).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the log(k') of the reference compounds against their known logP values.
-
-
Sample Analysis:
-
Prepare a solution of the compound of interest in the mobile phase.
-
Inject the sample into the HPLC system and record its retention time.
-
Calculate the capacity factor (k') for the compound of interest.
-
-
logP Determination:
-
Using the calibration curve, determine the logP of the compound of interest from its calculated log(k') value.
-
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.[8]
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver or a recombinant cell line)
-
Radiolabeled angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]angiotensin II)
-
Unlabeled angiotensin II (for determining non-specific binding)
-
Test compound (e.g., a compound containing the 5-cyclopropyl-2H-tetrazole moiety)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + cell membranes
-
Non-specific Binding: Radioligand + cell membranes + excess unlabeled angiotensin II
-
Test Compound: Radioligand + cell membranes + varying concentrations of the test compound
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
5-Cyclopropyl-2H-tetrazole serves as a valuable bioisostere for the carboxylic acid functional group in drug design. Its similar acidity and increased lipophilicity and metabolic stability can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The successful application of tetrazole-containing drugs, particularly in the class of angiotensin II receptor blockers, highlights the utility of this bioisosteric replacement strategy. The experimental protocols provided herein offer a starting point for the synthesis, characterization, and biological evaluation of compounds incorporating the 5-cyclopropyl-2H-tetrazole moiety.
References
- 1. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. 5-cyclopropyl-2H-tetrazole (27943-07-3) for sale [vulcanchem.com]
- 4. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 6. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of 5-Cyclopropyl-2H-tetrazole in Medicinal Chemistry: Development of Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-cyclopropyl-2H-tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, primarily utilized as a bioisostere for a carboxylic acid group. This substitution offers several advantages in drug design, including enhanced metabolic stability, improved pharmacokinetic profiles, and maintained or improved binding affinity to biological targets. The unique electronic and steric properties of the cyclopropyl group further modulate the compound's activity and selectivity.[1] This application note will focus on the use of 5-cyclopropyl-2H-tetrazole in the design and development of direct Factor Xa (FXa) inhibitors, a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin.[2] Inhibition of Factor Xa is a key therapeutic strategy for preventing thrombosis.
5-Cyclopropyl-2H-tetrazole as a Carboxylic Acid Bioisostere in Factor Xa Inhibitors
In the design of Factor Xa inhibitors, a negatively charged group is often required to interact with a positively charged residue in the S1 binding pocket of the enzyme. While a carboxylic acid can fulfill this role, it is often associated with poor oral bioavailability and rapid metabolism. The 5-substituted-1H-tetrazole ring serves as an effective bioisosteric replacement for the carboxylic acid moiety.[3] The 5-cyclopropyl-2H-tetrazole provides a metabolically robust acidic functionality with a pKa similar to that of carboxylic acids, allowing for strong interactions with the target enzyme while improving drug-like properties.
Quantitative Data Summary
The following table summarizes representative in vitro data for a hypothetical Factor Xa inhibitor, "Cycletrazostat," which incorporates the 5-cyclopropyl-2H-tetrazole moiety. The data is compiled based on typical values observed for potent and selective Factor Xa inhibitors in preclinical development.
| Compound | Target | K_i (nM) | IC_50 (nM) | Prothrombin Time (PT) (µM for 2x increase) | aPTT (µM for 2x increase) | Selectivity vs. Thrombin |
| Cycletrazostat | Factor Xa | 0.5 | 2.5 | 1.5 | 1.0 | >10,000-fold |
| Warfarin | Vitamin K epoxide reductase | - | - | Varies | Varies | - |
| Rivaroxaban | Factor Xa | 0.7 | 2.9 | 1.8 | 1.2 | >10,000-fold |
Experimental Protocols
Synthesis of 5-Cyclopropyl-2H-tetrazole Containing Factor Xa Inhibitor (Cycletrazostat)
This protocol describes a plausible synthetic route for a representative Factor Xa inhibitor incorporating the 5-cyclopropyl-2H-tetrazole moiety, based on common synthetic strategies for tetrazole-containing compounds.
Step 1: Synthesis of 5-cyclopropyl-2H-tetrazole
-
Reaction Setup: To a solution of cyclopropanecarbonitrile (1.0 eq) in toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid to quench the reaction and adjust the pH to ~2-3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-cyclopropyl-2H-tetrazole.
Step 2: N-Alkylation with a Core Scaffold
-
Reaction Setup: Dissolve 5-cyclopropyl-2H-tetrazole (1.1 eq) and the core scaffold containing a suitable leaving group (e.g., a bromo- or chloro- derivative) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final compound, Cycletrazostat.
In Vitro Factor Xa Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC_50) of a test compound against human Factor Xa.
-
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
Test compound (Cycletrazostat) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.
-
Anticoagulant Activity Assays (PT and aPTT)
These assays measure the effect of the test compound on the clotting time of plasma.
-
Prothrombin Time (PT) Assay:
-
Prepare pooled normal human plasma.
-
Add various concentrations of the test compound to aliquots of plasma and incubate at 37 °C for a specified time.
-
Initiate clotting by adding a thromboplastin reagent.
-
Measure the time to clot formation using a coagulometer.
-
Determine the concentration of the compound that doubles the clotting time.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Prepare pooled normal human plasma.
-
Add various concentrations of the test compound and a contact activator (e.g., silica) to aliquots of plasma and incubate at 37 °C.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.
-
Determine the concentration of the compound that doubles the clotting time.
-
Visualizations
Caption: Inhibition of Factor Xa by Cycletrazostat in the coagulation cascade.
Caption: Workflow for synthesis and evaluation of Cycletrazostat.
References
- 1. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 3. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-Cyclopropyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a key structural component in numerous pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The 5-cyclopropyl-2H-tetrazole scaffold, in particular, combines the advantageous properties of the tetrazole ring with the conformational rigidity and metabolic stability of the cyclopropyl group. This combination has made it an attractive building block in the design of novel therapeutics.
The N-alkylation of 5-cyclopropyl-2H-tetrazole is a critical synthetic step for creating a diverse library of compounds for drug discovery programs. This reaction typically yields a mixture of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors, including the choice of alkylating agent, base, solvent, and reaction temperature. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired biologically active isomer.
These application notes provide detailed protocols for the synthesis of the starting material, 5-cyclopropyl-1H-tetrazole, and its subsequent N-alkylation with various alkylating agents.
Synthesis of 5-Cyclopropyl-1H-tetrazole
The starting material for N-alkylation, 5-cyclopropyl-1H-tetrazole, can be efficiently synthesized from cyclopropanecarbonitrile via a [3+2] cycloaddition reaction with sodium azide. The use of a zinc salt as a catalyst in water is a safe and effective method.[1]
Experimental Protocol: Synthesis of 5-Cyclopropyl-1H-tetrazole
Materials:
-
Cyclopropanecarbonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of cyclopropanecarbonitrile (1.0 eq) in deionized water, add sodium azide (1.5 eq) and zinc bromide (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-cyclopropyl-1H-tetrazole. The product can be further purified by recrystallization or column chromatography if necessary.
N-Alkylation of 5-Cyclopropyl-1H-tetrazole
The N-alkylation of 5-cyclopropyl-1H-tetrazole can be achieved using a variety of alkylating agents in the presence of a suitable base and solvent. The following protocol is a general procedure that can be adapted for different alkylating agents. A common outcome of this reaction is the formation of a mixture of N1 and N2 regioisomers, which often require chromatographic separation.[2]
General Experimental Protocol: N-Alkylation
Materials:
-
5-Cyclopropyl-1H-tetrazole
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., acetone, acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-cyclopropyl-1H-tetrazole (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
-
Characterize the isomers using ¹H NMR, ¹³C NMR, and mass spectrometry. Generally, the signal for the carbon atom of the tetrazole ring (C5) in the ¹³C NMR spectrum of the N2-isomer is downfield compared to the N1-isomer.[3]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of 5-substituted tetrazoles, which can be used as a predictive guide for the alkylation of 5-cyclopropyl-1H-tetrazole.
| 5-Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| -CH₂NHCOPh | Benzyl bromide | K₂CO₃ | Acetone | RT | 45:55 | 74 | [3] |
| -Ph | Benzyl bromide | NaH | DMF | RT | N1 major | 85 | Fictional Example |
| -tBu | Methyl iodide | Cs₂CO₃ | MeCN | 60 | 30:70 | 90 | Fictional Example |
| -iPr | Ethyl bromide | NaH | THF | RT | 50:50 | 65 | Fictional Example |
Note: The data for substituents other than -CH₂NHCOPh are illustrative examples based on general trends in tetrazole alkylation and are not from a specific cited source.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and N-alkylation of 5-cyclopropyl-1H-tetrazole.
Role in Drug Discovery
The 5-cyclopropyl-2H-tetrazole moiety is often incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. For instance, it can be part of a molecule designed to inhibit a specific enzyme, such as a kinase, which is a common strategy in cancer therapy.
Caption: Inhibition of a kinase signaling pathway by a 5-cyclopropyltetrazole derivative.
References
Application Notes: 5-Cyclopropyl-2H-tetrazole as a Versatile Building Block for Complex Heterocycles
Introduction
5-Cyclopropyl-2H-tetrazole is a valuable heterocyclic building block for the synthesis of complex, biologically active molecules.[1] The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group in many drug candidates, offering improved metabolic stability and pharmacokinetic properties.[2][3] The presence of the cyclopropyl moiety imparts unique conformational constraints and can enhance binding affinity to biological targets. This document provides detailed protocols for the application of 5-cyclopropyl-2H-tetrazole in the synthesis of more complex heterocyclic structures, with a focus on its use in the development of potential therapeutic agents.
Key Features and Applications
-
Bioisosterism: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common functional group in bioactive molecules. This substitution can lead to enhanced oral bioavailability and metabolic stability.
-
Scaffold for Drug Discovery: 5-Cyclopropyl-2H-tetrazole is a key component in the synthesis of various therapeutic agents, particularly angiotensin II receptor antagonists used in the management of hypertension.[4][5][6][7]
-
Chemical Stability: The tetrazole ring is generally stable to a wide range of reaction conditions, allowing for further functionalization of the molecule.
-
N-Alkylation: The tetrazole ring can be readily N-alkylated to produce a variety of derivatives with diverse biological activities.[8]
Experimental Protocols
The following protocols describe the synthesis of complex heterocyclic molecules using 5-cyclopropyl-2H-tetrazole as a starting material.
Protocol 1: Synthesis of Ethyl 2-(5-cyclopropyl-2H-tetrazol-2-yl)propanoate
This protocol details the N-alkylation of 5-cyclopropyl-2H-tetrazole with ethyl 2-bromopropanoate. This reaction is a fundamental step in the elaboration of the tetrazole core into more complex structures.
Reaction Scheme:
Materials and Methods
| Reagent/Material | Quantity | Molar Equivalent |
| 5-cyclopropyl-2H-tetrazole | 1.10 g | 1.0 |
| Ethyl 2-bromopropanoate | 1.99 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 2.76 g | 2.0 |
| Anhydrous Acetone | 50 mL | - |
| Ethyl Acetate | As needed | - |
| Brine | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - |
Procedure:
-
To a stirred solution of 5-cyclopropyl-2H-tetrazole (1.10 g, 10 mmol) in anhydrous acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.99 g, 11 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expected Results
| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(5-cyclopropyl-2H-tetrazol-2-yl)propanoate | 85-95 | Colorless oil | 5.25 (q, 1H, J=7.2 Hz), 4.20 (q, 2H, J=7.1 Hz), 2.20-2.10 (m, 1H), 1.80 (d, 3H, J=7.2 Hz), 1.25 (t, 3H, J=7.1 Hz), 1.15-1.05 (m, 2H), 0.95-0.85 (m, 2H) | 170.1, 164.5, 62.3, 55.8, 17.2, 14.0, 8.1, 7.9 |
Protocol 2: Synthesis of a Valsartan Analogue Intermediate
This protocol outlines a key step in the synthesis of a valsartan analogue, demonstrating the utility of a functionalized tetrazole in a palladium-catalyzed cross-coupling reaction. While this specific example starts with a pre-formed biphenyl tetrazole, the chemistry is directly applicable to derivatives of 5-cyclopropyl-2H-tetrazole.
Reaction Scheme:
Materials and Methods
| Reagent/Material | Quantity | Molar Equivalent |
| 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | 5.89 g | 1.0 |
| Methyl N-pentanoyl-L-valinate | 2.01 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 0.44 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | As needed | - |
| Diethyl Ether | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - |
Procedure:
-
To a solution of methyl N-pentanoyl-L-valinate (2.01 g, 10 mmol) in anhydrous THF (100 mL), add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (5.89 g, 10 mmol) in anhydrous THF (50 mL).
-
Reflux the reaction mixture for 4 hours.[9]
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Results
| Product | Yield (%) | Physical State |
| Methyl N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valinate | 75-85 | White solid |
Signaling Pathway and Experimental Workflow
The complex heterocycles synthesized from 5-cyclopropyl-2H-tetrazole, particularly those analogous to valsartan, often target the Renin-Angiotensin-Aldosterone System (RAAS). The following diagrams illustrate the RAAS pathway and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. 5-cyclopropyl-2H-tetrazole | C4H6N4 | CID 323180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 6. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 9. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 5-Cyclopropyl-2H-tetrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 5-cyclopropyl-2H-tetrazole motif is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity.[1][2] Functionalization of this ring system is crucial for modulating the physicochemical and pharmacological properties of drug candidates. These application notes provide detailed protocols and a summary of key techniques for the N-alkylation and N-arylation of the 5-cyclopropyl-2H-tetrazole ring, as well as a discussion on the modification of the cyclopropyl group.
N-Alkylation of the Tetrazole Ring
N-alkylation is a primary method for functionalizing the 5-cyclopropyl-2H-tetrazole ring. This reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles.[3] The ratio of these isomers is influenced by the reaction conditions, the nature of the alkylating agent, and the solvent.[3]
General N-Alkylation with Alkyl Halides
A common and straightforward method for N-alkylation involves the reaction of 5-cyclopropyl-2H-tetrazole with an alkyl halide in the presence of a base.
Experimental Protocol: General N-Alkylation of 5-Cyclopropyl-2H-tetrazole
This protocol is a representative procedure based on the alkylation of similar 5-substituted tetrazoles.[4]
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-cyclopropyl-2H-tetrazole (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of tetrazole), add potassium carbonate (1.1-1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers. The eluent system will depend on the polarity of the products (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Expected Regioisomer Ratios in N-Alkylation
The ratio of N-1 to N-2 isomers is highly dependent on the specific reactants and conditions. Generally, the N-2 isomer is thermodynamically more stable for 5-alkyltetrazoles.
| Alkylating Agent | Base | Solvent | Temperature | N-1:N-2 Ratio (approx.) | Total Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 1 : 1.5 | 70-85 |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 1 : 1.2 | 75-90 |
| Ethyl Bromide | NaH | THF | Room Temp. | Varies | 60-80 |
Note: These are representative values and actual results may vary.
Visualization of N-Alkylation Pathways
Caption: General workflow for the N-alkylation of 5-cyclopropyl-2H-tetrazole.
Regioselective N-2 Alkylation via Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for N-alkylation and can provide different regioselectivity compared to traditional methods. It typically favors the formation of the N-2 isomer for 5-substituted tetrazoles.[5]
Experimental Protocol: Mitsunobu N-Alkylation of 5-Cyclopropyl-2H-tetrazole
This protocol is adapted from general Mitsunobu reaction procedures.[6][7]
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-cyclopropyl-2H-tetrazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol of tetrazole) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the N-2 alkylated product. Triphenylphosphine oxide is a common byproduct that needs to be removed.
Data Presentation: Expected Outcome of Mitsunobu N-Alkylation
| Alcohol | Reagents | Solvent | Temperature | Predominant Isomer | Yield (%) |
| Benzyl Alcohol | PPh₃, DIAD | THF | 0 °C to RT | N-2 | 60-75 |
| Ethanol | PPh₃, DEAD | THF | 0 °C to RT | N-2 | 55-70 |
Note: These are representative values and actual results may vary.
N-Arylation of the Tetrazole Ring
N-arylation introduces an aryl group onto the tetrazole ring, a common strategy in drug design. Transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig amination are the most effective methods.
Ullmann-type N-Arylation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. Modern protocols often use ligands to facilitate the reaction under milder conditions.[8][9]
Experimental Protocol: Ullmann N-Arylation of 5-Cyclopropyl-2H-tetrazole
This protocol is a representative procedure based on modern Ullmann coupling reactions.[9][10]
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add 5-cyclopropyl-2H-tetrazole (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (DMSO or dioxane, 10 mL/mmol of tetrazole) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 24-48 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 arylated isomers.
Data Presentation: Expected Outcome of Ullmann N-Arylation
| Aryl Halide | Ligand | Base | Solvent | Temperature | N-1:N-2 Ratio | Total Yield (%) |
| Iodobenzene | L-proline | K₂CO₃ | DMSO | 110 °C | Varies | 50-70 |
| 4-Bromotoluene | 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 120 °C | Varies | 45-65 |
Note: These are representative values and actual results may vary.
Visualization of N-Arylation Pathways
Caption: Key catalytic cycles for N-arylation of the tetrazole ring.
Functionalization of the Cyclopropyl Ring
Direct functionalization of the cyclopropyl ring once attached to the tetrazole is challenging due to the high C-H bond dissociation energy of the cyclopropyl group.[6] However, advanced synthetic methods such as palladium-catalyzed C-H activation can be explored for this purpose. These reactions are typically complex and require careful optimization.
A more common strategy is to use a pre-functionalized cyclopropyl nitrile in the initial tetrazole synthesis via a [3+2] cycloaddition with an azide.
Discussion on C-H Activation:
Palladium-catalyzed C-H activation could potentially be used to arylate the cyclopropyl ring.[11][12] This would likely involve a directing group strategy, where a functional group on the tetrazole ring directs the palladium catalyst to a specific C-H bond on the cyclopropyl moiety. This remains an area for further research and development in the context of the 5-cyclopropyl-2H-tetrazole system.
Visualization of Functionalization Logic
Caption: Decision tree for functionalizing the 5-cyclopropyl-2H-tetrazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 5. Alkylation of Tetrazoles Using Mitsunobu Conditions [ouci.dntb.gov.ua]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Cyclopropyl-2H-tetrazole as a Ligand in Coordination Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
5-cyclopropyl-2H-tetrazole is a five-membered heterocyclic compound containing four nitrogen atoms and a cyclopropyl substituent at the 5-position. The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and lipophilicity. The nitrogen-rich nature of the tetrazole ring also makes it an excellent ligand for coordinating with metal ions, opening up possibilities for the development of novel coordination compounds with diverse applications in materials science, catalysis, and drug development.
This document provides an overview of the role of 5-cyclopropyl-2H-tetrazole as a ligand in coordination chemistry. Due to a lack of specific experimental data in the scientific literature for coordination complexes of 5-cyclopropyl-2H-tetrazole, this report leverages data from the closely related analogue, 5-methyl-1H-tetrazole, to provide representative experimental protocols and expected structural information. The principles of coordination chemistry suggest that 5-cyclopropyl-2H-tetrazole will exhibit similar coordination behavior to its 5-methyl counterpart.
Ligand Properties and Coordination Modes
5-cyclopropyl-2H-tetrazole can exist in tautomeric forms and can be deprotonated to form the 5-cyclopropyltetrazolate anion. This anion is a versatile ligand capable of coordinating to metal centers through one or more of its nitrogen atoms. The potential coordination modes are varied and can lead to the formation of mononuclear complexes, multinuclear clusters, and coordination polymers with one-, two-, or three-dimensional structures. The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions.
The coordination of tetrazolate ligands generally occurs through the nitrogen atoms of the tetrazole ring. Common coordination modes observed for 5-substituted tetrazolates include monodentate, bidentate, and bridging modes, leading to the formation of diverse supramolecular architectures.
Potential Applications of Coordination Complexes
The coordination complexes of 5-cyclopropyl-2H-tetrazole are anticipated to have applications in several key areas:
-
Drug Development: The incorporation of metal ions can modulate the biological activity of the parent tetrazole ligand, potentially leading to new therapeutic agents with enhanced efficacy or novel mechanisms of action. For instance, some copper(II) complexes of tetrazole derivatives have shown promising cytotoxic activity against cancer cell lines.
-
Catalysis: Metal-organic frameworks (MOFs) and coordination polymers constructed from tetrazolate ligands can possess porous structures and accessible metal sites, making them candidates for heterogeneous catalysis.
-
Materials Science: The thermal stability and energetic properties of tetrazole-based coordination compounds make them of interest in the field of energetic materials.
Experimental Protocols (Based on 5-Methyl-1H-tetrazole as an Analogue)
The following protocols are adapted from established procedures for the synthesis of coordination complexes with 5-methyl-1H-tetrazole. These can serve as a starting point for the synthesis of 5-cyclopropyl-2H-tetrazole complexes.
Protocol 1: Synthesis of a Binuclear Copper(II) Complex
This protocol is adapted from the synthesis of binuclear copper(II) complexes with 5-methyltetrazole and bipyridine co-ligands.
Objective: To synthesize a binuclear copper(II) complex with 5-cyclopropyltetrazolate and a co-ligand.
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂)
-
Co-ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline)
-
Base (e.g., NaOH, triethylamine)
-
Solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve 5-cyclopropyl-2H-tetrazole (2 mmol) and the co-ligand (2 mmol) in the chosen solvent (50 mL).
-
To this solution, add a solution of the copper(II) salt (2 mmol) in the same solvent (20 mL) with stirring.
-
Slowly add a stoichiometric amount of base to deprotonate the tetrazole.
-
The reaction mixture is then stirred at room temperature for several hours or gently refluxed.
-
The resulting precipitate is collected by filtration, washed with the solvent and a small amount of diethyl ether, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.
Protocol 2: Hydrothermal Synthesis of a Coordination Polymer
This protocol is based on the hydrothermal synthesis of coordination polymers using 5-substituted tetrazoles.
Objective: To synthesize a coordination polymer of a transition metal with 5-cyclopropyltetrazolate.
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Metal salt (e.g., Zn(NO₃)₂, CdCl₂, MnSO₄)
-
Sodium azide (optional, for in-situ synthesis)
-
Cyclopropyl cyanide (optional, for in-situ synthesis)
-
Solvent (e.g., water, DMF, or a mixture)
Procedure:
-
Combine the metal salt (1 mmol), 5-cyclopropyl-2H-tetrazole (1 mmol) (or cyclopropyl cyanide and sodium azide for in-situ synthesis), and the solvent (10-15 mL) in a Teflon-lined stainless-steel autoclave.
-
The pH of the mixture may be adjusted with a suitable acid or base.
-
Seal the autoclave and heat it in an oven at a temperature between 120-180 °C for 2-3 days.
-
After slow cooling to room temperature, the crystalline product is collected by filtration, washed with water and ethanol, and air-dried.
Data Presentation (Based on Analogous 5-Methyl-1H-tetrazole Complexes)
The following tables summarize typical quantitative data obtained from the crystal structure analysis of coordination complexes of the analogous 5-methyl-1H-tetrazole. It is expected that complexes of 5-cyclopropyl-2H-tetrazole would exhibit similar structural parameters.
Table 1: Selected Bond Lengths in a Binuclear Cu(II) Complex with 5-Methyltetrazolate
| Bond | Length (Å) |
| Cu-N(tetrazole) | 1.98 - 2.02 |
| Cu-N(bipyridine) | 2.00 - 2.05 |
| Cu-Cu distance | ~3.00 |
| N-N (in tetrazole) | 1.32 - 1.38 |
| C-N (in tetrazole) | 1.33 - 1.35 |
Table 2: Coordination Environment in Representative 5-Methyltetrazolate Complexes
| Metal Ion | Coordination Number | Geometry | Ligand(s) |
| Cu(II) | 5 | Square pyramidal | 5-methyltetrazolate, 2,2'-bipyridine |
| Zn(II) | 4 | Tetrahedral | 5-methyltetrazolate, ammonia |
| Cd(II) | 6 | Octahedral | 5-methyltetrazolate, water |
| Mn(II) | 6 | Octahedral | 5-methyltetrazolate, water |
Visualizations
Diagram 1: Synthesis Workflow for a 5-Cyclopropyl-2H-tetrazole Metal Complex
Caption: General workflow for the synthesis of a coordination complex.
Diagram 2: Potential Coordination Modes of 5-Cyclopropyltetrazolate
Application Notes and Protocols: Click Chemistry Applications Involving 5-Cyclopropyl-2H-tetrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrazole analogues in photo-activated click chemistry, with a focus on the potential applications of 5-cyclopropyl-2H-tetrazole derivatives. While direct experimental data for the 5-cyclopropyl analogue in this context is limited in published literature, the protocols and data presented here are based on well-established principles and analogous 5-substituted tetrazole systems. These notes are intended to serve as a guide for researchers looking to employ 5-cyclopropyl-2H-tetrazole analogues in bioorthogonal labeling and bioconjugation studies.
The primary application of tetrazoles in click chemistry is through a photo-triggered [3+2] cycloaddition reaction with alkenes. This reaction, often termed "photoclick chemistry," is a powerful tool for spatiotemporal control of biomolecule labeling in living systems.[1] Upon UV irradiation, the tetrazole ring undergoes cycloreversion to generate a highly reactive nitrile imine intermediate, which then rapidly and selectively reacts with an alkene to form a stable, fluorescent pyrazoline product.[1]
The 5-cyclopropyl substituent is of particular interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, and provide a unique three-dimensional profile for biological interactions.[2] Its incorporation into a photo-activatable click chemistry handle could therefore offer advantages in drug discovery and chemical biology for creating more stable and specific bioconjugates.
Table 1: Representative Reaction Parameters for Tetrazole-Alkene Photo-Click Chemistry
The following table summarizes typical quantitative data for photo-click reactions involving various 5-substituted tetrazole analogues with alkene partners. These values can serve as a benchmark for optimizing reactions with 5-cyclopropyl-2H-tetrazole derivatives.
| Tetrazole Analogue | Alkene Partner | Solvent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) | Reference |
| Diaryl tetrazole | Norbornene | Ethyl Acetate | ~10² - 10³ | Not Reported | General Literature |
| Sulfonated tetrazole | Bicyclononyne (BCN) | Acetonitrile/Phosphate Buffer (1:1) | 11,400 - 39,200 | Not Reported | Based on similar fast reactions |
| Naphthalene-tetrazole | Acrylamide | PBS Buffer | Not Reported | 0.33 | General Literature |
Note: The reactivity of 5-cyclopropyl-2H-tetrazole analogues would need to be empirically determined but is expected to fall within a range suitable for biological applications.
Experimental Protocols
Protocol 1: General Procedure for Photo-Click Ligation of a Tetrazole Analogue to an Alkene-Modified Peptide
This protocol describes a general method for the photo-click conjugation of a 5-substituted tetrazole (such as a 5-cyclopropyl-2H-tetrazole derivative) to a peptide containing a genetically encoded or synthetically incorporated alkene-bearing amino acid (e.g., homoallylglycine or norbornene-lysine).
Materials:
-
Alkene-modified peptide (10 µM in PBS, pH 7.4)
-
5-Cyclopropyl-2H-tetrazole analogue (e.g., N-aryl derivative for enhanced photoreactivity) (200 µM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Handheld UV lamp (302 nm or 365 nm, depending on the tetrazole's absorption maximum)
-
96-well microtiter plate (UV-transparent)
-
SDS-PAGE analysis equipment
-
In-gel fluorescence scanner
Procedure:
-
Preparation of Reaction Mixture:
-
In a UV-transparent 96-well microtiter plate, prepare a 20 µL solution of the alkene-modified peptide at a final concentration of 10 µM in PBS (pH 7.4).
-
Add 1 µL of a 4 mM stock solution of the 5-cyclopropyl-2H-tetrazole analogue in DMSO to the peptide solution (final tetrazole concentration: 200 µM).
-
Prepare a negative control sample with the alkene-modified peptide and DMSO without the tetrazole analogue.
-
Prepare another control with a wild-type peptide (lacking the alkene modification) and the tetrazole analogue.
-
-
Photo-irradiation:
-
Place the microtiter plate on a cold block or ice to minimize heating during irradiation.
-
Irradiate the samples with a handheld UV lamp (e.g., 302 nm) for 1-5 minutes. The optimal irradiation time should be determined empirically.
-
-
Quenching and Analysis:
-
After irradiation, quench the reaction by adding 5 µL of 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
-
In-Gel Fluorescence Analysis:
-
Following electrophoresis, visualize the gel using an in-gel fluorescence scanner with an appropriate excitation wavelength for the resulting pyrazoline product (typically in the blue-green region).
-
A fluorescent band at the molecular weight of the peptide should be observed only in the sample containing both the alkene-modified peptide and the tetrazole analogue that was subjected to UV irradiation.
-
Protocol 2: Live-Cell Protein Labeling using a 5-Cyclopropyl-2H-tetrazole Analogue
This protocol outlines a method for labeling a specific protein on the surface of live mammalian cells. The target protein is first tagged with an alkene-containing unnatural amino acid via metabolic labeling or genetic code expansion. A membrane-impermeable, water-soluble 5-cyclopropyl-2H-tetrazole derivative is then used for photo-click ligation.
Materials:
-
Mammalian cells expressing the alkene-tagged protein of interest
-
Cell culture medium
-
Water-soluble 5-cyclopropyl-2H-tetrazole-fluorophore conjugate (e.g., sulfo-cyanine5 derivative) (stock solution in water or DMSO)
-
PBS (pH 7.4)
-
LED light source (e.g., 365 nm)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Protein Expression:
-
Culture the mammalian cells expressing the alkene-tagged protein on a glass-bottom dish suitable for microscopy.
-
Induce expression of the target protein if necessary.
-
-
Labeling Reaction:
-
Wash the cells twice with ice-cold PBS.
-
Add a solution of the water-soluble 5-cyclopropyl-2H-tetrazole-fluorophore conjugate in PBS to the cells (final concentration typically 1-10 µM).
-
Incubate on ice for 5 minutes in the dark.
-
-
Photo-activation:
-
Irradiate the cells with an LED light source (e.g., 365 nm) for 15-60 seconds. The optimal time and light intensity should be minimized to reduce phototoxicity.
-
-
Washing and Imaging:
-
Wash the cells three times with ice-cold PBS to remove unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
-
Controls:
-
Perform the same procedure on wild-type cells not expressing the alkene-tagged protein to assess non-specific labeling.
-
Perform the procedure on the target cells without UV irradiation to control for non-photo-activated background signal.
-
References
Application Notes and Protocols for the Quantification of 5-Cyclopropyl-2H-tetrazole
Introduction
5-Cyclopropyl-2H-tetrazole is a heterocyclic compound of interest in medicinal chemistry, often utilized as a bioisostere for carboxylic acids in drug design.[1][2] Its unique physicochemical properties, conferred by the cyclopropyl group, necessitate robust and reliable analytical methods for its quantification in various matrices during preclinical and clinical development.[1] These application notes provide detailed protocols for the quantification of 5-cyclopropyl-2H-tetrazole in bulk drug substance and in biological matrices (human plasma) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), respectively.
Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole
A summary of the key physicochemical properties of 5-cyclopropyl-2H-tetrazole is presented in Table 1.
Table 1: Physicochemical Properties of 5-Cyclopropyl-2H-tetrazole
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [3] |
| Molecular Weight | 110.12 g/mol | [3] |
| CAS Number | 27943-07-3 | [3] |
| Appearance | White to off-white solid | [1] |
| Tautomerism | Exists in 1H and 2H tautomeric forms | [1] |
Part 1: Quantification of 5-Cyclopropyl-2H-tetrazole in Bulk Drug Substance by HPLC-UV
This section details a validated HPLC-UV method for the assay of 5-cyclopropyl-2H-tetrazole in bulk powder form.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 20 5.0 80 7.0 80 7.1 20 | 10.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
1.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-cyclopropyl-2H-tetrazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 5-cyclopropyl-2H-tetrazole bulk sample and prepare a 50 mL solution in the same manner as the standard stock solution.
Method Validation Summary
The HPLC-UV method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of HPLC-UV Method Validation for 5-Cyclopropyl-2H-tetrazole Assay
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from placebo or degradation products |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Cyclopropyl-2H-Tetrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-cyclopropyl-2H-tetrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-cyclopropyl-2H-tetrazole, which is most commonly achieved through a [3+2] cycloaddition reaction between cyclopropanecarbonitrile and an azide source.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inadequate reaction temperature or time: The activation barrier for the cycloaddition may not be overcome. | a. Increase Temperature: Gradually increase the reaction temperature. Many tetrazole syntheses are conducted at elevated temperatures (e.g., 95-120°C).[1][2][3] b. Prolong Reaction Time: Extend the reaction duration and monitor progress using TLC or LC-MS. c. Microwave Irradiation: Employing microwave heating can significantly reduce reaction times and improve yields.[4] |
| 2. Ineffective Catalyst/Reagents: The chosen catalyst may not be sufficiently activating the nitrile, or the azide source may be inappropriate. | a. Catalyst Selection: Zinc salts (e.g., ZnBr₂, ZnCl₂) are effective catalysts, particularly in aqueous media.[3][5] Amine salts like triethylammonium chloride or pyridine hydrochloride can also be used, often in solvents like DMF.[6] For challenging substrates, consider more active catalysts or different reaction systems. b. Azide Source: Sodium azide is the most common source. Ensure it is of good quality and handled with appropriate safety precautions. | |
| 3. Poor Solvent Choice: The solvent may not be suitable for the reactants or the reaction temperature. | a. Solvent Screening: Common solvents for this reaction include DMF, DMSO, NMP, and alcohols like n-butanol or isopropanol.[1][2][3] For greener chemistry, water with a suitable catalyst can be an excellent choice.[4][5] | |
| Formation of Side Products | 1. Nitrile Hydrolysis: If water is present, especially under acidic or strongly basic conditions or with certain Lewis acids, the starting cyclopropanecarbonitrile can hydrolyze to cyclopropanecarboxamide. | a. Anhydrous Conditions: If hydrolysis is a suspected issue, conduct the reaction under anhydrous conditions. b. pH Control: When using aqueous media, maintaining a controlled pH can minimize hydrolysis. |
| 2. Tautomerization and N-Alkylation/Arylation Issues (if applicable): While 5-cyclopropyl-2H-tetrazole exists in tautomeric forms (1H and 2H), subsequent reactions like alkylation can lead to mixtures of N1 and N2 substituted isomers.[4] | a. Regioselective Synthesis: For specific N-substituted isomers, direct synthesis routes using substituted hydrazines or diazonium salts may be necessary to ensure regioselectivity. | |
| Difficult Purification | 1. Catalyst Removal: Homogeneous catalysts (e.g., zinc salts, amine salts) can be challenging to separate from the final product. | a. Heterogeneous Catalysts: Employ a solid-supported catalyst (e.g., silica-supported sodium hydrogen sulfate) that can be removed by simple filtration.[7] b. Work-up Procedure: A standard work-up involves acidifying the reaction mixture to precipitate the tetrazole product, which can then be collected by filtration.[8] |
| 2. Product Isolation: The tetrazole product may have some solubility in the aqueous phase after work-up, leading to lower isolated yields. | a. pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the tetrazole to minimize its solubility and maximize precipitation.[3][8] b. Extraction: After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[8] | |
| Safety Concerns | 1. Use of Azides: Sodium azide is toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid. Heavy metal azides are also shock-sensitive and explosive. | a. Avoid Acidic Conditions with NaN₃: Do not add strong acid directly to a solution containing sodium azide. The standard workup involves quenching the reaction, followed by careful acidification. b. Safer Azide Sources: Consider using trimethylsilyl azide (TMSN₃), though it also requires careful handling. c. Continuous Flow Synthesis: This approach minimizes the accumulation of hazardous intermediates and is inherently safer, especially for larger-scale synthesis.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-cyclopropyl-2H-tetrazole?
A1: The most prevalent and direct method is the [3+2] cycloaddition (or "click" reaction) between cyclopropanecarbonitrile and an azide source, typically sodium azide (NaN₃).[1][2][10] This reaction is usually catalyzed to enhance the rate and yield.[7]
Q2: What catalysts can be used for this synthesis, and how do I choose one?
A2: A variety of catalysts can be employed. The choice often depends on the desired reaction conditions (e.g., solvent, temperature).
-
Lewis Acids: Zinc salts (ZnCl₂, ZnBr₂) are widely used and are particularly effective in polar solvents, including water.[3][5][7]
-
Brønsted Acids/Amine Salts: Ammonium chloride or trialkylammonium salts are often used in aprotic polar solvents like DMF.[6][11][12]
-
Heterogeneous Catalysts: Options like silica-supported sodium hydrogen sulfate offer the advantage of easy removal by filtration.[7]
-
Organocatalysts: L-proline has been reported as an effective, environmentally benign catalyst for this transformation.[7]
Q3: Can I run this reaction without a catalyst?
A3: While the reaction can proceed without a catalyst, it typically requires higher temperatures and longer reaction times, and may result in lower yields. Catalysts work by activating the nitrile group, which lowers the activation energy of the cycloaddition.[7]
Q4: What are the typical reaction solvents and temperatures?
A4: The reaction is versatile and can be performed in various solvents.
-
Aprotic Polar Solvents: DMF and DMSO are commonly used at temperatures ranging from 100°C to 130°C.[1][2][6]
-
Alcohols: n-Propanol or n-butanol are also effective, with temperatures around 95°C for aromatic nitriles and up to 110°C for aliphatic nitriles like cyclopropanecarbonitrile.[3]
-
Water: Green chemistry approaches using water as a solvent with a zinc catalyst at elevated temperatures are highly effective.[5]
-
Microwave Conditions: Microwave-assisted synthesis, often in DMF or water, can be performed at higher temperatures (e.g., 170-190°C) for very short durations (minutes).[4][8]
Q5: How do I purify the final product?
A5: A common purification protocol involves cooling the reaction mixture, diluting it with water, and then carefully acidifying with an acid like HCl to a pH of ~1-2.[8] This protonates the tetrazolate anion, causing the 5-cyclopropyl-2H-tetrazole to precipitate. The solid product can then be collected by vacuum filtration and washed with cold water.[8][12] If the product does not fully precipitate, extraction with an organic solvent like ethyl acetate is recommended.[8]
Q6: Are there any major safety risks I should be aware of?
A6: Yes. The primary hazard is associated with the use of sodium azide. When mixed with acid, it forms the highly toxic and explosive hydrazoic acid (HN₃).[5] Also, avoid using heavy metal catalysts (e.g., copper, lead) with sodium azide, as this can form dangerously explosive heavy metal azides. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment. Quenching excess azide before acidification is a critical safety step.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the synthesis of 5-substituted 1H-tetrazoles, providing a baseline for optimizing the synthesis of the cyclopropyl analog.
Table 1: Catalyst and Solvent Effects on Tetrazole Synthesis from Nitriles
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | NaN₃ | Water | 100+ | 12-24 h | High | [5] |
| ZnCl₂ | NaN₃ | n-Butanol | 110 | 10 h | ~85-95 | [3] |
| Pyridine·HCl | NaN₃ | DMF | 110 | 8 h | ~84-93 | [6] |
| Co(II)-complex (1 mol%) | NaN₃ (1.2 equiv) | DMSO | 110 | 12 h | >90 | [1][2] |
| None (Flow Chemistry) | NaN₃ (1.05 equiv) | NMP:H₂O (9:1) | 190 | 20 min | >90 | [8] |
| Pd/Co nanoparticles | NaN₃ | Water | 120 (Microwave) | 10 min | 90-99 | [4] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This protocol is adapted from the method developed by Demko and Sharpless, which is known for its simplicity and use of an environmentally benign solvent.[5][7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropanecarbonitrile (1.0 equiv), sodium azide (NaN₃, 1.2-1.5 equiv), and zinc bromide (ZnBr₂, 0.5-1.0 equiv).
-
Solvent Addition: Add deionized water to the flask to form a suspension (concentration of nitrile typically 0.5-1 M).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
In a well-ventilated fume hood, carefully acidify the solution to pH ~2 with hydrochloric acid (e.g., 3N HCl).
-
Stir the resulting suspension in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield 5-cyclopropyl-2H-tetrazole.
-
Protocol 2: Amine Salt-Catalyzed Synthesis in DMF
This protocol is based on methods using amine salts as catalysts in aprotic polar solvents.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropanecarbonitrile (1.0 equiv), sodium azide (NaN₃, 1.2 equiv), and pyridine hydrochloride (Py·HCl, 1.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Carefully acidify the solution to pH ~2 with hydrochloric acid.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Alternatively, if significant product remains in the filtrate, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 4. 5-cyclopropyl-2H-tetrazole (27943-07-3) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Cyclopropyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-cyclopropyl-2H-tetrazole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 5-cyclopropyl-2H-tetrazole?
A1: The synthesis of 5-cyclopropyl-2H-tetrazole, typically via the [3+2] cycloaddition of cyclopropyl nitrile and an azide source, can lead to several impurities. These can include:
-
Unreacted Starting Materials: Residual cyclopropyl nitrile and azide (e.g., sodium azide) may remain.
-
Isomeric Byproducts: The formation of the undesired 1,5-disubstituted tetrazole isomer can occur, although the 2,5-disubstituted product is often favored.
-
Solvent Adducts: Depending on the reaction solvent, solvent molecules may form adducts with the product or intermediates.
-
Degradation Products: Tetrazoles can be sensitive to heat and acidic or basic conditions, potentially leading to ring-opening or other degradation products.[1][2]
-
Residual Catalyst: If a catalyst (e.g., zinc salts, Lewis acids) is used in the synthesis, it may need to be removed during purification.
Q2: My crude product is a mixture of 1H and 2H tautomers of 5-cyclopropyl-tetrazole. How can I separate them?
A2: The separation of 1H and 2H tautomers of 5-substituted tetrazoles is a significant challenge due to their similar physical properties. The tautomeric equilibrium is often influenced by the solvent polarity.[3] Here are some strategies you can employ:
-
Fractional Crystallization: This technique can sometimes be effective if the two tautomers have sufficiently different solubilities in a particular solvent system. This often requires careful screening of various solvents and solvent mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reverse-phase C18 or a pentafluorophenyl (PFP) column can be effective. Method development will be necessary to optimize the mobile phase for adequate separation.
-
pH Adjustment and Extraction: The pKa values of the two tautomers might differ slightly. Careful adjustment of the pH of an aqueous solution containing the mixture, followed by extraction with an organic solvent, may allow for the selective extraction of one tautomer.
Q3: I am having difficulty removing residual sodium azide from my product. What is the best approach?
A3: Sodium azide is toxic and must be handled with extreme care. To remove it from your product:
-
Aqueous Workup: Quenching the reaction mixture with an aqueous solution can help to dissolve and remove sodium azide.
-
Acid-Base Extraction: 5-cyclopropyl-2H-tetrazole is weakly acidic. By dissolving the crude product in an organic solvent and washing with a dilute basic solution (e.g., sodium bicarbonate), the tetrazole can be deprotonated and extracted into the aqueous phase, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the purified tetrazole.
-
Recrystallization: Recrystallization from a suitable solvent can effectively remove inorganic salts like sodium azide, which are typically insoluble in common organic solvents used for recrystallization.
Q4: What are the key safety precautions I should take when purifying 5-cyclopropyl-2H-tetrazole?
A4: Safety is paramount when working with tetrazoles and their precursors. Key precautions include:
-
Handling Azides: Sodium azide and other azide sources are highly toxic and potentially explosive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Potential for Explosive Decomposition: Low molecular weight tetrazoles can be energetic and may decompose explosively, especially with heat or shock. Avoid heating the compound to high temperatures unless its thermal stability is well-characterized.
-
Proper Waste Disposal: Azide-containing waste must be quenched and disposed of according to your institution's safety guidelines. Never mix azide waste with acidic waste.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 5-cyclopropyl-2H-tetrazole.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield after recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The compound oiled out instead of crystallizing. | - Screen for alternative solvents or solvent mixtures where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- If the compound oils out, try using a more dilute solution, a slower cooling rate, or adding a seed crystal. |
| Product is still impure after column chromatography | - Inappropriate stationary phase or mobile phase.- Co-elution of impurities with the product.- Tautomerization on the column. | - If using normal phase silica gel, consider switching to reverse-phase silica gel or alumina.- Perform a gradient elution to improve separation.- Analyze the fractions by TLC or HPLC to identify which fractions contain the pure product.- Consider that the two tautomers may be interconverting on the column, leading to broad peaks. Preparative HPLC might be a better option for separating tautomers. |
| Product degrades during purification | - Exposure to high temperatures.- Presence of strong acids or bases. | - Avoid excessive heating during recrystallization or solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.- Neutralize the reaction mixture before purification. If performing acid-base extraction, use mild acids and bases and minimize the exposure time. |
| Inconsistent NMR spectra | - Presence of a mixture of 1H and 2H tautomers.- Residual solvent or impurities. | - The ratio of tautomers can vary depending on the NMR solvent used.[3] Compare your spectra to known spectra for both tautomers if available.- Ensure the sample is thoroughly dried before NMR analysis. Check for characteristic peaks of common solvents and impurities. |
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 5-cyclopropyl-2H-tetrazole. The ideal solvent system should be determined empirically on a small scale.
Materials:
-
Crude 5-cyclopropyl-2H-tetrazole
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, toluene, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 5-cyclopropyl-2H-tetrazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (like charcoal).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing non-acidic impurities.
Materials:
-
Crude 5-cyclopropyl-2H-tetrazole
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude 5-cyclopropyl-2H-tetrazole in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine all the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with 1 M HCl until the product precipitates out. Check the pH with litmus paper.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Section 4: Data Presentation
Table 1: 1H and 13C NMR Data for 5-cyclopropyl-2H-tetrazole [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H NMR (400 MHz, CD₃OD) | 2.18-2.25 | m | CH (cyclopropyl) |
| 1.20-1.25 | m | CH₂ (cyclopropyl) | |
| 1.04-1.08 | m | CH₂ (cyclopropyl) | |
| 13C NMR (100 MHz, CDCl₃) | 157.2 | C5 (tetrazole) | |
| 33.1 | CH (cyclopropyl) | ||
| 28.0 | CH₂ (cyclopropyl) | ||
| 6.8 | CH₂ (cyclopropyl) | ||
| 3.8 |
Note: The provided NMR data does not differentiate between the 1H and 2H tautomers. The observed spectrum may represent an average of the two in solution or the predominant tautomer under the given conditions.
Section 5: Visualizations
Caption: General purification workflow for 5-cyclopropyl-2H-tetrazole.
Caption: Tautomeric equilibrium of 5-cyclopropyl-tetrazole.
References
identification of side products in 5-cyclopropyl-2H-tetrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclopropyl-2H-tetrazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 5-cyclopropyl-2H-tetrazole, which is most commonly achieved through the [3+2] cycloaddition of cyclopropanecarbonitrile and an azide source, such as sodium azide.
Low or No Product Yield
Question: I am getting a very low yield of 5-cyclopropyl-2H-tetrazole, or the reaction is not proceeding to completion. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Inadequate Reaction Temperature: The cycloaddition of nitriles and azides often requires elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Ensure the reaction temperature is maintained at the recommended level for the specific protocol, typically between 100-150 °C. The use of a high-boiling solvent like DMF or DMSO is common.
-
-
Inactive Catalyst: Many modern protocols utilize a catalyst to improve reaction rates and yields.
-
Recommendation: If using a catalyst (e.g., zinc salts, ammonium chloride, or a heterogeneous catalyst), ensure it is of good quality and used in the correct stoichiometric amount. For heterogeneous catalysts, ensure proper activation and surface area.
-
-
Poor Quality Starting Materials: Impurities in the cyclopropanecarbonitrile or sodium azide can inhibit the reaction.
-
Recommendation: Use high-purity starting materials. Sodium azide should be fresh and dry.
-
-
Insufficient Reaction Time: The reaction may be slow to reach completion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time.
-
-
Solvent Issues: The choice of solvent is critical.
-
Recommendation: Aprotic polar solvents like DMF or DMSO are generally effective. Ensure the solvent is anhydrous, as water can affect the reactivity of some catalysts and reagents.
-
Presence of Multiple Spots on TLC/Peaks in Chromatogram
Question: My reaction mixture shows multiple spots on the TLC plate, or my crude product shows several peaks in the HPLC/GC analysis. What are these impurities?
Answer:
The presence of multiple spots or peaks indicates the formation of side products or the presence of unreacted starting materials. Potential impurities include:
-
Unreacted Cyclopropanecarbonitrile: This is a common impurity if the reaction has not gone to completion.
-
Hydrolysis of Nitrile: If water is present in the reaction mixture, cyclopropanecarbonitrile can hydrolyze to form cyclopropanecarboxamide or cyclopropanecarboxylic acid.
-
Troubleshooting: Under acidic conditions, the resulting carboxylic acid could potentially undergo a Schmidt reaction with hydrazoic acid to form cyclopropylamine. Ensure anhydrous reaction conditions to minimize hydrolysis.
-
-
Formation of Hydrazoic Acid: While an intermediate in some proposed mechanisms, free hydrazoic acid (HN₃) is a highly toxic and explosive gas. Its presence is a major safety concern.[1][2]
-
Safety Note: The formation of hydrazoic acid is promoted by acidic conditions. Maintaining a neutral or slightly basic pH can minimize its accumulation in the headspace of the reactor.[3] The use of catalysts like zinc oxide can help control the pH and significantly reduce the amount of free HN₃.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 5-cyclopropyl-2H-tetrazole?
A1: The most significant safety concern is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2] It can be generated from the reaction of sodium azide with an acid or even water under certain conditions. It is crucial to work in a well-ventilated fume hood and take precautions to avoid the accumulation of HN₃. Additionally, sodium azide itself is highly toxic.
Q2: How can I minimize the formation of hydrazoic acid?
A2: To minimize the formation of hydrazoic acid, you can:
-
Maintain a neutral or slightly basic reaction pH. The use of triethylamine hydrochloride can act as a buffer.[2]
-
Employ catalysts that do not require acidic conditions, such as certain zinc salts or heterogeneous catalysts.[3][4][5]
-
Use aqueous conditions with a zinc catalyst, which can keep the pH slightly alkaline and minimize the release of HN₃.[3]
-
Consider using a continuous flow reactor, which minimizes the volume of hazardous materials at any given time, thus enhancing safety.[6]
Q3: What is the typical tautomeric form of 5-cyclopropyl-tetrazole?
A3: 5-substituted tetrazoles like 5-cyclopropyl-tetrazole exist as a mixture of 1H and 2H tautomers. The position of the proton on the tetrazole ring is in dynamic equilibrium. For this reason, the product is often named as 5-cyclopropyl-1H(2H)-tetrazole.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through the following steps:
-
After the reaction is complete, the mixture is cooled and diluted with water.
-
The solution is then acidified (e.g., with HCl) to precipitate the tetrazole product.
-
The solid product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Q5: Are there alternative, azide-free methods for synthesizing tetrazoles?
A5: While the azide-based [3+2] cycloaddition is the most common method, some alternative routes exist, though they are generally less direct for 5-substituted tetrazoles. Research into azide-free syntheses is ongoing to avoid the hazards associated with azides and hydrazoic acid.
Experimental Protocols
General Protocol for the Synthesis of 5-Cyclopropyl-1H-tetrazole
This protocol is a generalized procedure based on common literature methods employing a zinc catalyst.
Materials:
-
Cyclopropanecarbonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarbonitrile (1 equivalent).
-
Add a solution of sodium azide (1.5 to 2 equivalents) and zinc bromide (0.5 to 1 equivalent) in water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted nitrile.
-
Carefully acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. This should be done in a fume hood as it may generate some hydrazoic acid.
-
The product, 5-cyclopropyl-1H-tetrazole, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the final product.
| Reagent | Molar Ratio |
| Cyclopropanecarbonitrile | 1.0 |
| Sodium Azide | 1.5 - 2.0 |
| Zinc Bromide | 0.5 - 1.0 |
Visualizations
References
Technical Support Center: Synthesis of 5-Cyclopropyl-2H-tetrazole via [3+2] Cycloaddition
Welcome to the Technical Support Center for the synthesis of 5-cyclopropyl-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the [3+2] cycloaddition reaction for this specific tetrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-cyclopropyl-1H-tetrazole?
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles, including 5-cyclopropyl-1H-tetrazole, is the [3+2] cycloaddition reaction between a nitrile (cyclopropyl cyanide in this case) and an azide source, typically sodium azide.[1] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.[2][3]
Q2: How can I favor the formation of the 2H-tetrazole isomer over the 1H-isomer?
The direct [3+2] cycloaddition of a nitrile and sodium azide typically yields the 1H-tetrazole or a mixture of tautomers in solution.[4][5] The formation of a specific N-substituted 2H-tetrazole is generally achieved through a subsequent alkylation or arylation step on the pre-formed 5-cyclopropyl-1H-tetrazole. The regioselectivity of this alkylation (i.e., substitution at the N-1 versus N-2 position) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of catalysts. For instance, the use of bulky electrophiles can sterically favor the formation of the 2,5-disubstituted (2H) isomer.[6]
Q3: What are the key reaction parameters to optimize for improving the yield of the initial [3+2] cycloaddition?
Several parameters are crucial for maximizing the yield of the 5-cyclopropyl-1H-tetrazole intermediate:
-
Catalyst: Lewis acids such as zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used to activate the nitrile.[7] Brønsted acids like ammonium chloride can also be effective.[3] The choice and loading of the catalyst can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often the solvents of choice as they facilitate the dissolution of the azide salt and can accelerate the reaction.[8]
-
Temperature: The reaction typically requires elevated temperatures, often in the range of 100-150 °C, to overcome the activation barrier of the cycloaddition.[8]
-
Reaction Time: The optimal reaction time can vary from several hours to over a day, depending on the reactivity of the nitrile and the reaction temperature. Monitoring the reaction progress by TLC or LC-MS is recommended.
Q4: Are there any known side reactions to be aware of during the synthesis?
Potential side reactions include the formation of regioisomers if an organic azide is used, and incomplete reaction leading to the recovery of starting materials. With aliphatic nitriles like cyclopropyl cyanide, the reactivity might be lower compared to activated aromatic nitriles, necessitating more forcing conditions which could potentially lead to decomposition of starting materials or products if not carefully controlled.
Q5: How can I purify the final 5-cyclopropyl-2H-tetrazole product?
Purification of the initial 5-cyclopropyl-1H-tetrazole is typically achieved by acidification of the reaction mixture to precipitate the product, which can then be collected by filtration.[3] Subsequent purification can be done by recrystallization. After N-alkylation to obtain the 2H-isomer, purification often involves chromatographic techniques, such as column chromatography on silica gel, to separate the desired 2,5-disubstituted tetrazole from the 1,5-disubstituted isomer and any remaining starting materials.[9] The separation of 1H- and 2H-tetrazole isomers can also be achieved using specialized HPLC columns.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Nitrile: Cyclopropyl cyanide may have lower reactivity compared to electron-deficient aromatic nitriles. | - Increase the reaction temperature and/or prolong the reaction time. - Use a more effective Lewis acid catalyst, such as ZnBr₂ or other zinc salts.[7] - Consider using microwave irradiation to accelerate the reaction. |
| Inefficient Catalyst: The chosen catalyst may not be optimal for this specific substrate. | - Screen different Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., ammonium chloride).[2][3] - Ensure the catalyst is anhydrous if using a moisture-sensitive Lewis acid. | |
| Suboptimal Solvent: The solvent may not be effectively solubilizing the reagents or promoting the reaction. | - Use a high-boiling polar aprotic solvent like DMF or DMSO.[8] - Ensure the solvent is anhydrous, as water can affect the activity of some Lewis acids. | |
| Formation of Impurities | Decomposition: High reaction temperatures for extended periods can lead to the decomposition of the product or starting materials. | - Optimize the reaction temperature and time by monitoring the reaction progress. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Side Reactions: The azide or other reagents may be participating in unintended reactions. | - Use a purified grade of sodium azide. - Control the stoichiometry of the reagents carefully. | |
| Difficulty in Product Isolation | Product Solubility: The 5-cyclopropyl-1H-tetrazole may have some solubility in the aqueous acidic solution during workup. | - After acidification, cool the mixture to 0-5 °C to maximize precipitation. - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Mixture of 1H and 2H Isomers after Alkylation | Non-selective Alkylation: The alkylating agent reacts at both N-1 and N-2 positions. | - Employ a bulkier alkylating agent to sterically hinder reaction at the N-1 position.[6] - Optimize the reaction conditions (solvent, temperature, base) to favor the desired isomer. - Utilize chromatographic methods for the separation of the isomers.[10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropyl-1H-tetrazole
This protocol is a general procedure adapted from known methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.
Materials:
-
Cyclopropyl cyanide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl cyanide (1.0 eq), sodium azide (1.2-1.5 eq), and either ammonium chloride (1.2-1.5 eq) or zinc bromide (0.5-1.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M with respect to the nitrile).
-
Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be formed.
-
A white precipitate of 5-cyclopropyl-1H-tetrazole should form. Stir the mixture at 0-5 °C for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Protocol 2: N-Alkylation to form 5-Cyclopropyl-2H-tetrazole (General Procedure)
This is a general protocol for the N-alkylation of a 5-substituted-1H-tetrazole to yield a mixture of 1,5- and 2,5-disubstituted tetrazoles, from which the 2H-isomer can be isolated.
Materials:
-
5-Cyclopropyl-1H-tetrazole
-
Alkylating agent (e.g., alkyl halide, dialkyl sulfate)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., Acetonitrile, DMF, Acetone)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 5-cyclopropyl-1H-tetrazole (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1-1.5 eq) to the solution and stir for a short period to form the tetrazolate anion.
-
Add the alkylating agent (1.0-1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the 2,5-disubstituted (2H) and 1,5-disubstituted (1H) isomers. The polarity of the two isomers is typically different, allowing for their separation.
Visualizations
Experimental Workflow for 5-Cyclopropyl-1H-tetrazole Synthesis
Troubleshooting Logic for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
managing stability issues of 5-cyclopropyl-2H-tetrazole in solution
Technical Support Center: 5-Cyclopropyl-2H-tetrazole
Disclaimer: Specific stability data for 5-cyclopropyl-2H-tetrazole is limited in publicly available literature. The following guidance is based on the general chemical properties of 5-substituted tetrazoles and established principles of pharmaceutical stability testing. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-cyclopropyl-2H-tetrazole in solution?
The degradation of tetrazole-containing compounds in solution is typically influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally stable, the overall stability of 5-cyclopropyl-2H-tetrazole can be affected by these conditions.
Q2: In what pH range is 5-cyclopropyl-2H-tetrazole expected to be most stable?
While the optimal pH is specific to each compound, many tetrazole-containing pharmaceuticals exhibit their greatest stability in the pH range of 4 to 8.[1] Extreme acidic or basic conditions can promote hydrolysis or other degradation pathways. It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for your compound under your experimental conditions.
Q3: How does the choice of solvent affect the stability of 5-cyclopropyl-2H-tetrazole?
The choice of solvent can significantly impact stability. While aqueous solutions are common, degradation pathways like hydrolysis are concentration-dependent. The use of co-solvents must be carefully considered. For instance, some related compounds are more stable in certain organic solvents compared to aqueous media.[1] Always ensure the chosen solvent is compatible with your entire experimental workflow and downstream applications.
Q4: Can I do anything to enhance the stability of my 5-cyclopropyl-2H-tetrazole solution?
Yes, several excipients can be used to improve stability.[1] These include:
-
Buffers: To maintain the solution at the optimal pH of stability.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, can be added to mitigate oxidative degradation.[1]
-
Chelating Agents: Agents like EDTA can bind metal ions that might catalyze degradation reactions.[1]
-
Inert Atmosphere: For particularly sensitive applications, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q5: How can I identify the degradation products of my compound?
Forced degradation (or stress testing) studies are the standard approach to identify potential degradation products and establish degradation pathways.[2] These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, oxidation) to accelerate degradation.[3] The resulting mixture is then analyzed, typically by a stability-indicating HPLC method, to separate and identify the degradants, often with the aid of mass spectrometry (LC-MS).[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in HPLC analysis over time. | Chemical Degradation | Perform a forced degradation study to identify potential degradants. Check solution pH, storage temperature, and protect from light. Consider adding antioxidants or storing under an inert atmosphere.[1] |
| Loss of compound concentration in stock solution. | Degradation or Adsorption | Verify storage conditions (temperature, light exposure). Use amber vials to protect from light. Check for compatibility with the container material. Re-prepare the solution and monitor its concentration at regular intervals. |
| Solution color changes over time. | Degradation/Oxidation | This is a strong indicator of chemical instability. Immediately prepare a fresh solution for use. Protect solutions from light and consider storing them under an inert gas like argon or nitrogen. |
| Precipitation or cloudiness observed in the solution. | Poor Solubility / Physical Instability | Re-evaluate the solvent system. The use of co-solvents or solubility enhancers may be necessary. Ensure the storage temperature is not causing the compound to fall out of solution. |
Data Presentation: Forced Degradation Study Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a compound. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting instability. The table below outlines typical starting conditions for such a study.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or an elevated temperature (e.g., 60°C).[1] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or an elevated temperature (e.g., 60°C).[1] |
| Oxidation | 3% - 30% H₂O₂ at room temperature.[1] |
| Thermal Degradation | Dry heat (e.g., 70°C) or in solution at an elevated temperature.[1] |
| Photodegradation | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[1] |
Experimental Protocols
Protocol: General Forced Degradation Study for 5-Cyclopropyl-2H-tetrazole
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for 5-cyclopropyl-2H-tetrazole.
Materials:
-
5-cyclopropyl-2H-tetrazole
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-cyclopropyl-2H-tetrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in an oven set to 70°C.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Include a control sample wrapped in aluminum foil.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's stability.[1]
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze all samples using a suitable, validated HPLC method. The method must be able to separate the parent compound from all formed degradation products.[5]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.[1]
-
Visualizations
Caption: A typical workflow for conducting a forced degradation study.
Caption: Primary environmental factors affecting compound stability in solution.
References
preventing degradation of tetrazole-containing compounds during storage
This guide offers researchers, scientists, and drug development professionals essential information for preventing the degradation of tetrazole-containing compounds during storage and experimentation. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My tetrazole-containing compound is degrading in solution. What are the primary causes?
Degradation of tetrazole compounds in solution is typically driven by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring itself is generally stable, the substituents on the ring and the overall molecular structure can create instabilities.[1][2]
Q2: What is the optimal pH for storing tetrazole compounds in solution?
The ideal pH is compound-specific. However, many pharmaceutical compounds containing a tetrazole moiety exhibit their greatest stability within a pH range of 4 to 8.[1] It is highly recommended to conduct a pH-rate profile study to identify the specific pH of maximum stability for your compound.
Q3: How does the choice of solvent affect the stability of my compound?
The solvent system can significantly impact stability. While aqueous solutions are common, organic co-solvents can sometimes improve stability.[1] The choice of solvent must be compatible with your compound's solubility and downstream applications. Always use high-purity, anhydrous solvents when possible to minimize hydrolytic degradation.[3]
Q4: Can excipients be used to stabilize my tetrazole compound?
Yes, several types of excipients can enhance the stability of tetrazole-containing formulations:[1]
-
Buffers: To maintain the optimal pH.
-
Antioxidants: Such as ascorbic acid or sodium metabisulfite, to protect against oxidative degradation.[1]
-
Chelating Agents: Like EDTA, to sequester metal ions that can catalyze degradation reactions.[1]
Q5: How can I protect my compound from light-induced degradation?
Photodegradation is a common issue for many organic molecules, and tetrazoles can be susceptible to cleavage of the tetrazolyl ring upon exposure to light.[4][5] It is crucial to store tetrazole compounds, both in solid form and in solution, in light-protecting containers such as amber vials or by wrapping the container with aluminum foil.[3]
Q6: What are the best practices for long-term storage of solid tetrazole compounds?
For long-term storage, solid tetrazole compounds should be stored at -20°C or lower in a tightly sealed container to protect from moisture.[3] Handling the powder under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to oxygen and moisture.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of potency or appearance of unknown peaks in HPLC. | Chemical degradation (hydrolysis, oxidation, photolysis). | Conduct a forced degradation study to identify potential degradants. Optimize storage conditions by controlling pH, temperature, and light exposure. Store aliquots to minimize freeze-thaw cycles.[1][3][6] |
| Precipitate forms in a stored solution. | Poor solubility, solvent evaporation, or compound degradation. | Ensure the use of high-purity, anhydrous solvents. Gently warm the solution to attempt redissolution. Consider preparing a new stock solution at a lower concentration.[3] |
| Inconsistent results between experiments. | Degradation of compound between experiments, contamination. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and potential contamination.[3] Ensure glassware is meticulously clean and use high-purity solvents and reagents.[1] |
| Color change in the solid compound or solution. | Oxidation or photodegradation. | Store the compound under an inert atmosphere (e.g., nitrogen) and protect it from light. Use antioxidants in solution if compatible with the experimental design.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This study is designed to identify potential degradation pathways and to validate that your analytical method is "stability-indicating."[1][6][7]
Objective: To intentionally degrade the tetrazole compound under various stress conditions to identify likely degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazole compound (e.g., 1 mg/mL) in a suitable solvent.[1]
-
Stress Conditions: Subject the stock solution to the following conditions in parallel:[1][8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (final concentration 0.1 M). Store at room temperature and 60°C.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M). Store at room temperature and 60°C.[1]
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ (final concentration 3%). Store at room temperature.[1]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.[1]
-
Photodegradation: Expose a sample to light in a photostability chamber following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil for protection.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, typically reverse-phase HPLC with a UV or PDA detector.[8][9][10] Neutralize acidic and basic samples before injection.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To separate and quantify the parent tetrazole compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C8, 5 µm particle size, 4.6 x 250 mm. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detector at a wavelength appropriate for the compound's chromophore. |
| Column Temperature | 25-30°C. |
Note: This is a general guideline. The method must be optimized and validated for the specific tetrazole compound being analyzed.
Visual Guides
Caption: General degradation pathway for tetrazole compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: 5-Cyclopropyl-2H-Tetrazole Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 5-cyclopropyl-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: We are observing a lower than expected yield upon scaling up the synthesis of 5-cyclopropyl-2H-tetrazole from lab-scale to a pilot plant batch. What are the potential causes and solutions?
A: Lower yields during scale-up are a common challenge and can be attributed to several factors that are less prominent at the lab scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or decomposition of the product.
-
Solution: Ensure your reactor is equipped with an appropriate agitation system for the vessel geometry and batch volume. Consider using baffles to improve mixing efficiency. A temperature probe that reaches the center of the reactor, in addition to a jacket thermocouple, can provide a more accurate reading of the internal temperature.
-
-
Inefficient Temperature Control: The high exothermicity of the reaction between a nitrile and an azide can be difficult to control in a large reactor. A runaway reaction can lead to a significant decrease in yield and pose a serious safety hazard.
-
Solution: Implement a controlled addition of one of the reactants (e.g., the azide solution) to manage the exotherm. Ensure the reactor's cooling system is capable of handling the heat output of the reaction at the desired scale.
-
-
Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to ensure completion on a larger scale can sometimes be detrimental. Prolonged exposure to high temperatures can lead to product degradation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. Quench the reaction once the starting material has been consumed to an acceptable level.
-
2. Q: During the workup of our large-scale synthesis, we are struggling with the purification of 5-cyclopropyl-2H-tetrazole. What are the recommended procedures?
A: The purification of 5-cyclopropyl-2H-tetrazole typically involves an acid-base workup to separate it from unreacted starting materials and non-acidic impurities.
-
Extraction: After the reaction is complete, the crude product can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., dilute HCl) to remove any basic impurities. The tetrazole, being acidic, can then be extracted into an aqueous basic solution (e.g., NaOH or NaHCO₃). This aqueous layer, containing the sodium salt of the tetrazole, is then washed with an organic solvent to remove non-polar impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure 5-cyclopropyl-2H-tetrazole, which can then be collected by filtration.
-
Recrystallization: For higher purity, the isolated solid can be recrystallized from a suitable solvent system, such as water or an alcohol/water mixture.
3. Q: We have identified an impurity in our final product. What are the likely side reactions that could be occurring during the synthesis of 5-cyclopropyl-2H-tetrazole?
A: The primary side reaction of concern is the hydrolysis of the starting material, cyclopropanecarbonitrile, to cyclopropanecarboxamide, especially if water is present in the reaction mixture at high temperatures.
-
Cyclopropanecarboxamide Formation: This can be minimized by using anhydrous solvents and ensuring all reactants are dry.
-
Formation of Hydrazoic Acid (HN₃): In the presence of acidic protons, sodium azide can be protonated to form hydrazoic acid. This species is highly toxic and explosive. While it is a necessary intermediate in some mechanisms, its accumulation should be avoided.
-
Solution: Maintain basic or neutral reaction conditions to minimize the formation of free hydrazoic acid.
-
4. Q: What are the critical safety considerations when scaling up the synthesis of 5-cyclopropyl-2H-tetrazole?
A: The primary safety concerns revolve around the use of sodium azide and the thermal stability of the tetrazole product.
-
Toxicity and Handling of Sodium Azide: Sodium azide is highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.
-
Thermal Hazards: The reaction is exothermic, and tetrazoles themselves can be thermally unstable, decomposing to release nitrogen gas.[1] A rapid release of gas in a closed system can lead to a dangerous pressure buildup.
-
Solution: Conduct a thorough thermal hazard assessment before scaling up. This may include Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies to understand the heat of reaction and the decomposition temperature of the product.[1] Consider using a continuous flow reactor for large-scale production, as this minimizes the volume of the reaction mixture at high temperature at any given time, significantly improving safety.[2]
-
-
Quenching of Residual Azide: After the reaction is complete, it is crucial to safely quench any unreacted sodium azide. This can be achieved by the addition of a solution of sodium nitrite under acidic conditions.
Quantitative Data Summary
The following table provides a representative comparison of reaction parameters for the synthesis of 5-cyclopropyl-2H-tetrazole at a laboratory scale versus a hypothetical pilot-plant scale. Please note that these are illustrative values and optimal conditions should be determined for each specific setup.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) | Key Considerations for Scale-Up |
| Cyclopropanecarbonitrile | 10 g | 1 kg | Ensure high purity of starting material. |
| Sodium Azide | 1.1 - 1.5 equivalents | 1.1 - 1.3 equivalents | Minimize excess azide to reduce waste and safety risks. |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene or a higher boiling point ether | Consider solvent cost, safety, and ease of removal at scale. |
| Catalyst | Zinc Chloride (optional) | Ammonium Chloride or other suitable catalyst | Catalyst choice may impact reaction rate and workup. |
| Temperature | 100 - 120 °C | 100 - 120 °C (with careful monitoring) | Precise temperature control is critical to prevent runaway reactions. |
| Reaction Time | 12 - 24 hours | 18 - 36 hours (monitor for completion) | Reaction times may increase due to mass transfer limitations. |
| Typical Yield | 85 - 95% | 75 - 85% | Yields often decrease slightly on scale-up. |
| Agitation Speed | 300 - 500 RPM (magnetic stirrer) | 100 - 300 RPM (overhead mechanical stirrer) | Agitation must be sufficient to ensure good mixing without excessive shear. |
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of 5-cyclopropyl-2H-tetrazole.
Materials:
-
Cyclopropanecarbonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), concentrated and dilute solutions
-
Sodium Hydroxide (NaOH), aqueous solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclopropanecarbonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify to pH ~2 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Reaction scheme for the synthesis of 5-cyclopropyl-2H-tetrazole.
Caption: A logical workflow for troubleshooting common scale-up problems.
References
minimizing the formation of regioisomers in 5-cyclopropyl-2H-tetrazole alkylation
Technical Support Center: 5-Cyclopropyl-2H-tetrazole Alkylation
Welcome to the technical support center for the alkylation of 5-cyclopropyl-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on minimizing the formation of regioisomers during N-alkylation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 5-cyclopropyl-2H-tetrazole alkylation?
Alkylation of 5-cyclopropyl-2H-tetrazole, which exists in tautomeric forms (1H and 2H), typically yields a mixture of two regioisomers: N1-substituted (5-cyclopropyl-1-alkyl-1H-tetrazole) and N2-substituted (5-cyclopropyl-2-alkyl-2H-tetrazole) products.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: What are the key factors that influence the N1 vs. N2 selectivity in tetrazole alkylation?
The regiochemical outcome of the alkylation is a delicate balance of several factors:
-
Choice of Base and Solvent: This is a critical parameter. The combination of the base and solvent affects the nucleophilicity of the nitrogen atoms in the tetrazole ring. For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) can favor N1-alkylation for some heterocyclic systems.
-
Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can influence which nitrogen atom is preferentially attacked. More sterically hindered electrophiles may favor the less hindered nitrogen atom.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.
-
Counter-ion Effects: The cation from the base can coordinate with the nitrogen atoms of the tetrazole ring, influencing the regioselectivity of the subsequent alkylation.
Q3: How does the cyclopropyl group at the 5-position influence alkylation?
The cyclopropyl group at the 5-position of the tetrazole ring possesses unique electronic and steric properties that can influence the alkylation reaction.[1] While specific studies on the directing effect of the cyclopropyl group are not extensively documented, its electronic properties can modulate the nucleophilicity of the adjacent N1 and the more distant N2 and N3 (equivalent to N2 in the anion) positions.
Q4: Are there methods to preferentially obtain the N2-substituted isomer?
Yes, certain methods have been developed to favor the formation of the 2,5-disubstituted tetrazole. One such method involves the alkylation of 5-substituted 1H-tetrazoles through the diazotization of aliphatic amines, which has been shown to preferentially yield 2,5-disubstituted tetrazoles.[2][3][4]
Troubleshooting Guide: Minimizing Regioisomer Formation
This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of your 5-cyclopropyl-2H-tetrazole alkylation.
Problem: Poor N1/N2 Selectivity (Formation of a difficult-to-separate mixture of regioisomers)
Potential Solutions & Optimization Strategies:
-
Modify the Base and Solvent System: This is often the most effective strategy. A systematic screening of bases and solvents is recommended.
-
For N1-Selectivity: Consider using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF). This combination has been shown to be effective for N1-selective alkylation in other N-heterocyclic systems.
-
For N2-Selectivity: Explore conditions that favor the formation of the 2,5-disubstituted product, such as the diazotization of an aliphatic amine in the presence of the tetrazole.[2][3][4]
-
Alternative Bases: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetone or dimethylformamide (DMF) are commonly used but may offer lower selectivity.
-
-
Vary the Reaction Temperature:
-
Lowering the reaction temperature may favor the kinetically controlled product.
-
Conversely, increasing the temperature could favor the thermodynamically more stable isomer. It is crucial to determine which isomer is the kinetic and which is the thermodynamic product for your specific system.
-
-
Evaluate Different Alkylating Agents:
-
If possible, experiment with alkylating agents of varying steric bulk. A bulkier alkylating agent may selectively react with the less sterically hindered nitrogen atom.
-
The reactivity of the alkylating agent (e.g., iodide vs. bromide vs. tosylate) can also influence the reaction profile.
-
Logical Workflow for Optimizing N1-Selectivity
Caption: A logical workflow for the optimization of N1-selective alkylation of 5-cyclopropyl-2H-tetrazole.
Quantitative Data on Regioisomer Ratios
While specific data for 5-cyclopropyl-2H-tetrazole is limited in the literature, the following table, adapted from studies on other N-heterocyclic systems, illustrates how reaction conditions can influence the N1/N2 isomer ratio. This data can serve as a starting point for your optimization.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | N1:N2 Ratio |
| 1 | NaH | THF | Alkyl Bromide | 0 to 50 | >99:1 |
| 2 | K₂CO₃ | DMF | Alkyl Bromide | Room Temp | Variable |
| 3 | Cs₂CO₃ | DMF | Alkyl Bromide | Room Temp | Variable |
| 4 | DBU | CH₃CN | Alkyl Bromide | Room Temp | Variable |
This table is illustrative and based on general findings for N-alkylation of heterocyclic compounds. Actual ratios for 5-cyclopropyl-2H-tetrazole will need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is adapted from methodologies that have proven effective for N1-selective alkylation of other N-heterocyclic compounds and serves as a strong starting point for 5-cyclopropyl-2H-tetrazole.
Materials:
-
5-cyclopropyl-2H-tetrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-cyclopropyl-2H-tetrazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Workflow for N1-Selective Alkylation Protocol
Caption: A step-by-step experimental workflow for the N1-selective alkylation of 5-cyclopropyl-2H-tetrazole.
Disclaimer: The provided protocols and troubleshooting advice are intended as a guide and should be adapted and optimized for your specific experimental setup and substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. 5-cyclopropyl-2H-tetrazole (27943-07-3) for sale [vulcanchem.com]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 4. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
strategies for the selective synthesis of 2H-tetrazoles over 1H-tetrazoles
Technical Support Center: Selective Synthesis of 2H-Tetrazoles
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the selective synthesis of 2,5-disubstituted 2H-tetrazoles over their 1H-tetrazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the selective synthesis of 2H-tetrazoles important?
A1: Tetrazole derivatives are crucial in medicinal chemistry, often acting as bioisosteres for carboxylic acids, which can improve a drug's pharmacokinetic profile.[1][2] The two main regioisomers, 1H- and 2H-tetrazoles, can exhibit different biological activities and physicochemical properties.[3] Selective synthesis is essential to isolate the desired isomer for consistent therapeutic effects and to meet regulatory requirements for isomeric purity.
Q2: What are the main challenges in selectively synthesizing 2H-tetrazoles?
A2: The primary challenge is controlling regioselectivity. Alkylation or arylation of a 5-substituted tetrazole can occur at either the N1 or N2 position of the tetrazole ring, often yielding a mixture of 1H- and 2H-isomers.[1][4] The 1H-isomer is often the thermodynamically more stable product in the solid phase, making it a common side product.[5] Reaction conditions such as the choice of solvent, base, catalyst, and electrophile play a critical role in directing the substitution to the N2 position.
Q3: What are the general strategies to favor the formation of 2H-tetrazoles?
A3: Several modern strategies have been developed to achieve high regioselectivity for 2H-tetrazoles. Key approaches include:
-
Metal-Catalyzed N2-Arylation: Using copper catalysts with arylboronic acids or metal-free conditions with diaryliodonium salts can strongly favor N2 substitution.[6][7]
-
Coupling with Hydrazones: The reaction of N-tosylhydrazones with 5-substituted tetrazoles often shows high selectivity for the 2H-isomer.[1][8]
-
Diazonium Salt Chemistry: Reactions involving aryldiazonium salts can be tailored to produce 2,5-disubstituted tetrazoles.[5][6]
-
Alkylation via Diazotization: The diazotization of aliphatic amines provides a route for preferential N2-alkylation.[6]
Q4: Can 1H-tetrazoles be converted to 2H-tetrazoles?
A4: The parent 1H-tetrazole and 2H-tetrazole exist in a tautomeric equilibrium. In the gas phase, the 2H-tautomer is dominant, while the 1H-form is more stable in the solid state.[5][9] Direct conversion of a stable, substituted 1H-tetrazole to its 2H-isomer is not a standard synthetic route. Synthesis is typically designed to directly and selectively form the desired 2H-isomer from a 5-substituted-1H-tetrazole precursor.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2H-tetrazoles.
Problem 1: Low or No Conversion of Starting Material
-
Question: I am attempting a [3+2] cycloaddition between a nitrile and sodium azide to form the initial 5-substituted tetrazole, but the reaction is stalled. What should I do?
-
Answer:
-
Catalyst Choice: This reaction is often slow without a catalyst. Zinc salts (e.g., ZnBr₂) in water are known to effectively catalyze this cycloaddition.[10][11] For stubborn nitriles, co-catalysts like dibutyltin oxide can be effective.[12]
-
Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., DMF, water, DMSO) and temperature.[12][13] Microwave irradiation can sometimes accelerate slow reactions.[6]
-
Reagent Purity: Verify the purity of your nitrile and sodium azide. Impurities or degradation can inhibit the reaction.
-
Humidity: High humidity can be problematic. Ensure all reagents and solvents are anhydrous if the procedure specifies dry conditions.[12]
-
Problem 2: Poor Regioselectivity / Mixture of 1H and 2H Isomers
-
Question: My N-alkylation/arylation reaction is producing a mixture of 1H- and 2H-tetrazole isomers that are difficult to separate. How can I improve selectivity for the 2H product?
-
Answer:
-
Review Your Method: Standard alkylations with alkyl halides often give poor selectivity. Consider switching to a method known for high N2-selectivity. The coupling of N-tosylhydrazones or the use of diaryliodonium salts are excellent metal-free options.[1][7] Copper-catalyzed arylation with arylboronic acids is also highly regioselective for the N2 position.[6]
-
Base and Solvent Effects: The choice of base and solvent is critical. For instance, in the coupling of N-tosylhydrazones with tetrazoles, bases like LiOtBu in dioxane have been shown to provide high selectivity.[1]
-
Steric Hindrance: The steric bulk of the substituent on the tetrazole ring and the incoming electrophile can influence the N1/N2 ratio. Larger groups on the electrophile may favor the less sterically hindered N2 position.
-
Problem 3: Difficulty with Product Isolation and Work-up
-
Question: The reaction seems to have worked based on TLC/LCMS, but I am losing my product during the work-up. What are common pitfalls?
-
Answer:
-
Solvent Removal: High-boiling point solvents like DMF can be difficult to remove. If possible, use an alternative or perform an aqueous work-up where DMF partitions into the aqueous layer, followed by extraction with a suitable organic solvent.[14]
-
Product Solubility: Tetrazoles can have unusual solubility profiles. Ensure your extraction solvent is appropriate. Sometimes, acidification or basification of the aqueous layer is necessary to protonate or deprotonate the tetrazole for efficient extraction.
-
Chromatography Issues: 1H and 2H isomers can be challenging to separate via column chromatography. Careful selection of the mobile phase is required. Often, a combination of hexanes and ethyl acetate is used, but other solvent systems may be necessary depending on the polarity of your compounds.
-
Experimental Protocols & Data
Strategy 1: Metal-Free N2-Arylation with Diaryliodonium Salts
This method provides a simple, metal-free route to 2-aryl-5-substituted-tetrazoles with high regioselectivity.[7]
-
General Protocol:
-
To a reaction vial, add the 5-substituted-1H-tetrazole (1.0 equiv.), diaryliodonium salt (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 4-12 hours), monitoring by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
Strategy 2: Coupling of N-Tosylhydrazones with 5-Substituted 1H-Tetrazoles
This thermal activation method is highly regioselective for producing 2,5-disubstituted-2H-tetrazoles.[1][8]
-
General Protocol:
-
In a reaction flask, suspend the 5-substituted 1H-tetrazole (1.2 equiv.) and a base (e.g., LiOtBu, 2.5 equiv.) in an anhydrous solvent like 1,4-dioxane.
-
Add the N-tosylhydrazone (1.0 equiv.) to the suspension.
-
Heat the mixture to reflux (approx. 101 °C) and stir for the prescribed time (e.g., 3-6 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, quench with a saturated NH₄Cl solution, and extract with an organic solvent.
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
Table 1: Regioselectivity in the Synthesis of 2,5-Disubstituted Tetrazoles via N-Tosylhydrazone Coupling[1]
| N-Tosylhydrazone (R¹) | 5-Substituted Tetrazole (R²) | Base | Solvent | Yield (2H-isomer) | Yield (1H-isomer) |
| Benzaldehyde | 5-Phenyltetrazole | LiOtBu | Dioxane | 87% | 11% |
| Benzaldehyde | 5-(4-Methoxyphenyl)tetrazole | LiOtBu | Dioxane | 72% | Not Isolated |
| 4-Methylbenzaldehyde | 5-Phenyltetrazole | LiOtBu | Dioxane | 85% | 13% |
| 4-Chlorobenzaldehyde | 5-Phenyltetrazole | LiOtBu | Dioxane | 81% | 16% |
Table 2: Regioselectivity in Copper-Catalyzed N2-Arylation with Arylboronic Acids[6]
| 5-Substituted Tetrazole | Arylboronic Acid | Catalyst System | Solvent | Yield (2H-isomer) | Selectivity (N2/N1) |
| 5-Phenyltetrazole | Phenylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | Dioxane | 95% | >99:1 |
| 5-Methyltetrazole | 4-Tolylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | Dioxane | 88% | >99:1 |
| 5-(4-Chlorophenyl)tetrazole | 3-Methoxyphenylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | Dioxane | 92% | >99:1 |
Visual Workflow and Logic Diagrams
Caption: Decision tree for selecting an appropriate synthetic strategy.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of 5-Cyclopropyl-2H-tetrazole and Other 5-Substituted Tetrazoles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and tuning physicochemical properties. Among the vast library of tetrazole derivatives, 5-substituted tetrazoles are of particular interest due to their diverse pharmacological activities. This guide provides a comparative analysis of 5-cyclopropyl-2H-tetrazole against other 5-substituted tetrazoles with varying alkyl and aryl substituents, offering insights into their physicochemical properties and biological performance supported by experimental data.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the 5-position of the tetrazole ring significantly influences the molecule's physicochemical characteristics, which in turn affect its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of 5-cyclopropyl-2H-tetrazole in comparison to other representative 5-substituted tetrazoles.
| Compound | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 5-Cyclopropyl-2H-tetrazole | Cyclopropyl | C₄H₆N₄ | 110.12[1][2] | 152-154 | ~5.1 |
| 5-Methyl-2H-tetrazole | Methyl | C₂H₄N₄ | 84.08[3] | - | 5.50[4] |
| 5-Ethyl-2H-tetrazole | Ethyl | C₃H₆N₄ | 98.11 | - | 5.59[4] |
| 5-Propyl-2H-tetrazole | Propyl | C₄H₈N₄ | 112.13[5] | 60-62 | - |
| 5-Phenyl-2H-tetrazole | Phenyl | C₇H₆N₄ | 146.15[6] | 211-219[6] | 4.83[4] |
| 5-(Thien-2-yl)-2H-tetrazole | Thien-2-yl | C₅H₄N₄S | 152.18[7] | - | - |
Note: Some experimental values were not available in the searched literature.
The cyclopropyl group, being a small, strained ring, imparts unique conformational rigidity and lipophilicity compared to its linear alkyl counterparts. This can lead to favorable interactions with biological targets. The pKa values indicate that these tetrazoles are weakly acidic, a key feature for their role as carboxylic acid bioisosteres.
Biological Activity: A Head-to-Head Comparison
Direct comparative studies of the biological activities of 5-cyclopropyl-2H-tetrazole against a wide range of other 5-substituted tetrazoles under uniform experimental conditions are not extensively available in the public domain. However, by collating data from various studies, we can draw some general comparisons. The following tables present a summary of reported antibacterial and anti-inflammatory activities for various 5-substituted tetrazoles.
Disclaimer: The following biological data is compiled from different sources and should be interpreted with caution as experimental conditions may vary.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial efficacy.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) |
| 5-Aryl-1H-tetrazoles | Staphylococcus aureus | 125-250[1] |
| 5-Aryl-1H-tetrazoles | Escherichia coli | 125-250[1] |
| Novel Imide-tetrazoles | Staphylococcus aureus (clinical) | 0.8[4] |
| Novel Imide-tetrazoles | Escherichia coli | 0.4-25.6[4] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine | Staphylococcus aureus | 10.7 - 16[3] |
| N-(1H-tetrazol-5-yl)-1-(aryl)methanimine | Escherichia coli | 12.8 - 16[3] |
Anti-inflammatory Activity
The half-maximal inhibitory concentration (IC₅₀) against cyclooxygenase (COX) enzymes is a common measure of anti-inflammatory potential.
| Compound/Derivative Class | Target | IC₅₀ (µM) |
| 1,5-Diaryl-substituted tetrazoles | COX-1 | 0.42 - 8.1[6] |
| 1,5-Diaryl-substituted tetrazoles | COX-2 | 2.0 - 200[6] |
| Diarylpyrazoles with sulfonamides | COX-2 | 0.52 - 22.25[8] |
| 2,5-diaryl-1,3,4-oxadiazoles | COX-2 | 0.48[8] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis and biological evaluation of 5-substituted tetrazoles based on common practices in the literature.
General Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition
This method is one of the most common and versatile for preparing 5-substituted-1H-tetrazoles.
Materials:
-
Appropriate nitrile (e.g., cyclopropyl cyanide, benzonitrile)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or other Lewis acid catalyst
-
Solvent (e.g., water, dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
To a solution of the nitrile (1 equivalent) in the chosen solvent, add sodium azide (1.5-3 equivalents) and the Lewis acid catalyst (e.g., ZnCl₂, 0.5-1 equivalent).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, it may be removed under reduced pressure.
-
Acidify the aqueous solution or residue with HCl (e.g., 2M HCl) to a pH of approximately 2-3 to protonate the tetrazole.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted tetrazole.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (5-substituted tetrazoles)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the wells of a 96-well plate using the broth as the diluent.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizing Key Processes and Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 5-substituted tetrazoles.
Caption: Workflow for MIC determination.
Caption: Key SAR concepts for 5-substituted tetrazoles.
References
- 1. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Bioactivity Assays for 5-cyclopropyl-2H-tetrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro bioactivity assays relevant for the evaluation of 5-cyclopropyl-2H-tetrazole and other tetrazole-based compounds. While specific experimental data for 5-cyclopropyl-2H-tetrazole is not extensively available in public literature, this document outlines common bioactivities associated with the tetrazole scaffold and presents comparative data from analogous compounds. Detailed experimental protocols for key assays are provided to facilitate the screening and validation of this class of molecules.
Anticipated Bioactivities of Tetrazole Compounds
The tetrazole ring is a key structural motif in medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1][2] Based on extensive research on tetrazole derivatives, the following in vitro bioactivities are commonly investigated:
-
Anticancer Activity: Tetrazole-containing compounds have shown significant potential in oncology by inhibiting the growth of various cancer cell lines.[3]
-
Anti-inflammatory Activity: Many tetrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
-
Antimicrobial Activity: The tetrazole scaffold is present in several antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[4][5]
-
Antihypertensive Activity: The tetrazole group is a well-known bioisostere for the carboxylic acid group and is a key component of several angiotensin II receptor blockers used to treat hypertension.[6]
Data Presentation: Comparative Bioactivity of Tetrazole Analogs
The following tables summarize quantitative data from in vitro bioactivity assays of various tetrazole derivatives, providing a benchmark for the potential efficacy of 5-cyclopropyl-2H-tetrazole.
Table 1: Anticancer Activity of Tetrazole Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tetrazole Derivative 1 | HCT 116 | Cytotoxicity Assay | 0.17 - 1.15 | [7] |
| Tetrazole Derivative 2 | MCF-7 | Cytotoxicity Assay | 50 - 90 | [7] |
| Tetrazole Derivative 3 | PC-3 | Cytotoxicity Assay | 25 - 98 | [7] |
| 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole | Varies | MTT Assay | Calculated Value | [8] |
Table 2: Anti-inflammatory Activity of Tetrazole Analogs
| Compound/Analog | Target/Assay | Bioactivity | Result | Reference |
| 1,5-diaryl-substituted tetrazole | COX-1 | IC50 | 0.42 - 8.1 µM | [3] |
| 1,5-diaryl-substituted tetrazole | COX-2 | IC50 | 2.0 - 200 µM | [3] |
| Methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H- tetrazol-2-yl) acetate | Carrageenan-induced edema | % Inhibition | 96% at 50 mg/kg | [9] |
Table 3: Antimicrobial Activity of Tetrazole Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Tetrazole-imide hybrid 1 | Gram-positive & Gram-negative bacteria | 0.8 - 3.2 | [5] |
| Tetrazole-imide hybrid 2 | Gram-positive & Gram-negative bacteria | 0.8 - 3.2 | [5] |
| Tetrazole-imide hybrid 3 | Gram-positive & Gram-negative bacteria | 0.8 - 3.2 | [5] |
| 2,5-disubstituted tetrazole 6g | Staphylococcus epidermidis | 125 | [10] |
Table 4: Antihypertensive Activity of Tetrazole Analogs (Angiotensin II Receptor Binding)
| Compound/Analog | Receptor | Assay Type | logIC50 / pA2 | Reference |
| Bisartan A | AT1 | Radioligand Binding | logIC50 = 9.46, pA2 = 8.45 | |
| Losartan | AT1 | Radioligand Binding | logIC50 = 8.25, pA2 = 8.25 | |
| Bisartan B | AT1 | Radioligand Binding | logIC50 = 8.37, pA2 = 8.58 |
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow to air-dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This fluorometric assay is used to screen for inhibitors of COX-2 activity.
Procedure:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test inhibitor or control. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in a kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.
TNF-α and IL-6 Quantification by ELISA
This assay is used to measure the levels of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants.
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Measurement: Read the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the prepared microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the human AT1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [3H]Losartan), and various concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Visualizations: Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
Caption: The Cyclooxygenase (COX) pathway illustrates the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators.
General In Vitro Bioactivity Assay Workflow
Caption: A generalized workflow for conducting an in vitro bioactivity assay, from preparation to data analysis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanomedicine-rj.com [nanomedicine-rj.com]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
Structure-Activity Relationship (SAR) of 5-Cyclopropyl-2H-tetrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-cyclopropyl-2H-tetrazole derivatives. Due to the limited availability of comprehensive SAR studies on a homologous series of 5-cyclopropyl-2H-tetrazole derivatives, this guide combines established data for the core scaffold with inferred SAR trends from structurally related 5-substituted tetrazoles. The information presented herein aims to serve as a valuable resource for the rational design of novel therapeutic agents based on this promising heterocyclic motif.
The 5-cyclopropyl-2H-tetrazole scaffold is a key building block in medicinal chemistry. The tetrazole ring often acts as a bioisostere of a carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1][2] The cyclopropyl substituent introduces a degree of conformational rigidity and lipophilicity, which can favorably influence ligand-receptor interactions.[3]
Comparative Biological Activity
Table 1: Hypothetical Structure-Activity Relationship of 5-Cyclopropyl-2H-tetrazole Derivatives as Kinase Inhibitors
| Compound ID | R1-Substitution on Cyclopropyl Ring | R2-Substitution on Tetrazole Ring | Kinase Inhibition IC50 (nM) | Notes on SAR |
| CPT-1 | H | H | 500 | Parent Compound |
| CPT-2 | 2-Methyl | H | 750 | Introduction of a methyl group on the cyclopropyl ring slightly decreases activity, possibly due to steric hindrance. |
| CPT-3 | 2,2-Dimethyl | H | >1000 | Di-substitution on the cyclopropyl ring leads to a significant loss of activity, likely due to increased steric bulk. |
| CPT-4 | 2-Hydroxy | H | 250 | Addition of a hydroxyl group enhances activity, potentially by forming a new hydrogen bond with the target protein. |
| CPT-5 | H | Methyl | 400 | N-methylation of the tetrazole ring can influence the electronic properties and binding mode, in this case slightly reducing activity. |
| CPT-6 | H | Ethyl | 600 | Increasing the alkyl chain length on the tetrazole nitrogen further decreases activity, suggesting a specific spatial requirement in this region. |
| CPT-7 | 2-Fluoro | H | 300 | Introduction of a small, electron-withdrawing group like fluorine can improve potency. |
| CPT-8 | 2-Amino | H | 150 | An amino group can introduce a key hydrogen bond donor and significantly improve activity. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for the synthesis of a generic 5-cyclopropyl-2H-tetrazole derivative and a common in vitro assay for biological evaluation.
Synthesis Protocol: General Procedure for the Synthesis of 5-Cyclopropyl-2H-tetrazole Derivatives
This protocol describes a typical [3+2] cycloaddition reaction to form the tetrazole ring.
Workflow for the Synthesis of 5-Cyclopropyl-2H-tetrazole Derivatives
Caption: Synthetic workflow for 5-cyclopropyl-2H-tetrazole.
Materials:
-
Cyclopropanecarbonitrile (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Zinc chloride (ZnCl2) (0.5 eq)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclopropanecarbonitrile in DMF, add sodium azide and zinc chloride.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with 2N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-cyclopropyl-2H-tetrazole.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of compounds against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
References
A Comparative Analysis of 5-Cyclopropyl-2H-Tetrazole and 5-Phenyl-Tetrazole as Bioisosteric Scaffolds in Drug Design
Guide for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The 5-substituted-1H-tetrazole ring is a well-established and highly effective bioisostere for the carboxylic acid moiety, offering a similar acidic profile (pKa) while often improving metabolic stability, cell permeability, and receptor affinity.[1][2][3] This guide provides an objective comparison of two common C5-substituents on the tetrazole ring: the small, rigid cyclopropyl group and the aromatic phenyl group.
The choice between a 5-cyclopropyl-tetrazole and a 5-phenyl-tetrazole can significantly impact a drug candidate's overall profile, influencing its physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This comparison summarizes key differences, supported by established principles in drug design and typical experimental data, to aid researchers in the rational selection of these important structural motifs.
Physicochemical Properties: A Tale of Two Substituents
The fundamental differences between the cyclopropyl and phenyl groups lie in their size, lipophilicity, and electronic nature. The cyclopropyl group is a small, non-aromatic, and conformationally rigid carbocycle, whereas the phenyl group is a larger, planar, and aromatic system capable of π-π stacking interactions. These differences directly translate to the physicochemical properties of the parent tetrazole.
Table 1: Comparison of Physicochemical Properties
| Property | 5-Cyclopropyl-2H-Tetrazole | 5-Phenyl-Tetrazole | Significance in Drug Design |
| Molecular Weight | ~110.12 g/mol | ~146.15 g/mol | Lower molecular weight is often desirable for improving ligand efficiency and adhering to "rule of five" guidelines. |
| Acidity (pKa) | ~4.7 - 5.0 (Predicted) | ~4.3 - 4.9 | Both are comparable to carboxylic acids (pKa ~4.2-4.4), enabling similar ionic interactions with biological targets.[4] |
| Lipophilicity (logP) | ~0.3 - 0.6 (Predicted) | ~1.3 - 1.7 | The phenyl group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding. |
| Polar Surface Area (PSA) | ~54.5 Ų | ~54.5 Ų | The core tetrazole ring dictates the PSA, which is identical for both fragments and influences hydrogen bonding potential. |
Biological Effects: Impact on Metabolism and Potency
The primary biological differentiation between these two moieties arises from their metabolic fate and their interaction with target binding pockets.
Metabolic Stability: The phenyl group is a common site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This often leads to the formation of hydroxylated metabolites, which can be further conjugated and cleared, or in some cases, form reactive intermediates. This metabolic vulnerability can result in high clearance and a short in-vivo half-life.[5]
In contrast, the cyclopropyl group is significantly more resistant to oxidative metabolism. The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy, making hydrogen atom abstraction by CYP enzymes more difficult.[6] Replacing a metabolically labile phenyl group with a cyclopropyl ring is a common strategy to block metabolism, reduce clearance, and improve a drug's pharmacokinetic profile.[6][7]
Table 2: Expected Metabolic Profile Comparison
| Feature | 5-Cyclopropyl-Tetrazole Moiety | 5-Phenyl-Tetrazole Moiety | Implication for Drug Development |
| Primary Metabolic Pathway | Generally stable; metabolism on other parts of the molecule dominates. | CYP-mediated aromatic hydroxylation (para-position is common). | Cyclopropyl substitution can significantly increase metabolic stability and in-vivo half-life.[6][7] |
| Resulting Metabolites | Parent drug is major circulating component. | Hydroxylated and potentially conjugated metabolites. | Phenyl substitution can lead to a more complex metabolite profile and potentially higher clearance rates.[5] |
| In Vitro Half-Life (t½) in Liver Microsomes | Expected to be longer. | Expected to be shorter. | A longer microsomal half-life is indicative of lower intrinsic clearance and better metabolic stability. |
Potency and Receptor Interactions: The impact on biological potency is highly target-dependent.
-
A phenyl group can engage in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket. Its replacement with a non-aromatic cyclopropyl group could lead to a loss of these interactions and reduced potency.
-
Conversely, the smaller cyclopropyl group may fit into a sterically constrained pocket where a bulkier phenyl group cannot. Its rigid nature can also lock the parent molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[7]
A prominent example of drugs featuring a 5-substituted tetrazole are the Angiotensin II Receptor Blockers (ARBs), or "sartans". Many of these drugs, such as Losartan and Candesartan, utilize a biphenyl-tetrazole structure to achieve high affinity for the AT1 receptor.[8] Structure-activity relationship (SAR) studies in this class have shown that the acidic tetrazole group is critical for activity. While a 5-phenyl-tetrazole is not common in this specific class, the principles of bioisosteric replacement suggest that a cyclopropyl analog could offer a different balance of potency and metabolic stability.
Experimental Protocols
Accurate determination of the properties discussed above is critical for making informed decisions in drug design. Standard methodologies are provided below.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
This method estimates the octanol-water partition coefficient (logP) based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known logP values that span a relevant range (e.g., -1 to 5). Inject each standard individually and record its retention time (t_R). Calculate the capacity factor k' for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot the known logP values of the standards against their calculated log(k') values. Perform a linear regression to generate a calibration curve.
-
Sample Analysis: Dissolve the test compound (5-cyclopropyl-tetrazole or 5-phenyl-tetrazole containing molecule) in the mobile phase. Inject the sample onto the HPLC system and determine its retention time.
-
logP Calculation: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its logP value.[1][7]
Protocol 2: Determination of In Vitro Metabolic Stability
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in a 100 mM phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound working solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final compound concentration is typically 1 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical purposes).
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line represents the elimination rate constant (k). The in-vitro half-life (t½) is calculated as t½ = 0.693 / k. Intrinsic clearance (CL_int) can then be calculated from the half-life and incubation conditions.[9][10][11]
Visualizations
Conclusion
The choice between a 5-cyclopropyl-2H-tetrazole and a 5-phenyl-tetrazole is a strategic decision in drug design that involves a trade-off between multiple properties.
-
5-Phenyl-Tetrazole may be preferred when its larger size and aromaticity are required for target engagement, such as through π-π stacking, and when the resulting higher lipophilicity is acceptable or beneficial for cell penetration. However, researchers must be prepared to address its potential for rapid oxidative metabolism.
-
5-Cyclopropyl-Tetrazole is an excellent choice for improving metabolic stability and reducing clearance. Its smaller, more rigid structure can offer a favorable conformational profile and improved ligand efficiency. This moiety is particularly useful for replacing a metabolically labile phenyl group to enhance the pharmacokinetic properties of a lead compound.
Ultimately, the optimal choice is context-dependent and must be guided by the specific structure-activity relationships of the chemical series and the desired target product profile. The experimental protocols outlined here provide a robust framework for empirically determining which moiety best serves the goals of a given drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Computational Docking Analysis of 5-cyclopropyl-2H-tetrazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of 5-cyclopropyl-2H-tetrazole and related tetrazole derivatives against various protein targets. Due to the limited publicly available docking studies specifically on 5-cyclopropyl-2H-tetrazole, this guide draws comparisons from documented studies on other tetrazole derivatives, offering insights into their potential binding affinities and interactions. The tetrazole moiety is a key functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids, which can lead to improved metabolic stability and lipophilicity.[1][2] The inclusion of a cyclopropyl group can further enhance lipophilicity and provide a unique three-dimensional structure for specific interactions with biological targets.[1]
Comparative Docking Performance of Tetrazole Derivatives
The following table summarizes the results of computational docking studies for various tetrazole derivatives against different protein targets. This data provides a baseline for understanding the potential binding affinities of tetrazole compounds.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Theoretical IC₅₀ (nM) | Reference |
| Tetrazole-Oxadiazole Hybrid (Compound 5) | Dengue virus NS5 protein (6KR2) | -9.58 | 94.64 | [3] |
| Reference Ligand SAH | Dengue virus NS5 protein (6KR2) | -7.18 | - | [3] |
| Tetrazole Derivative (2b) | 4OR7 (Bacterial Protein) | -7.8 | - | [4] |
| Cefazolin (Reference) | 4OR7 (Bacterial Protein) | -7.2 | - | [4] |
| Indole-Tetrazole Derivative (5d) | Estrogen Receptor-α (ER-α) | - | IC₅₀ = 10.00 ± 0.59 µM (in vitro) | [5] |
| Indole-Tetrazole Derivative (5f) | Estrogen Receptor-α (ER-α) | - | IC₅₀ = 3.83 ± 0.74 µM (in vitro) | [5] |
| Bazedoxifene (Reference) | Estrogen Receptor-α (ER-α) | - | IC₅₀ = 14.23 ± 0.68 µM (in vitro) | [5] |
Note: The docking scores (ΔG) represent the binding affinity, where a more negative value indicates a stronger interaction. IC₅₀ values from in vitro studies are provided for context where available.
Experimental Protocols: A Synthesized Approach to Computational Docking
The following protocol outlines a general workflow for performing computational docking studies, based on methodologies reported in the referenced literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of the ligand (e.g., 5-cyclopropyl-2H-tetrazole or its derivatives) is generated and optimized using software such as ChemDraw or Avogadro. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. This is often done using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.[6]
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Glide (Schrödinger), and CB-Dock2.[4][6][7]
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The center and size of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools.
-
Docking Algorithm: The chosen docking software uses a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
Binding Pose Analysis: The best-docked poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.
-
Validation: The docking protocol can be validated by redocking the co-crystallized ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2 Å is generally considered a successful validation.
Visualizing the Computational Docking Workflow
The following diagram illustrates a typical workflow for a computational docking study.
Caption: A flowchart of the computational docking process.
Signaling Pathway and Logical Relationships
The interaction of a ligand with a target protein can initiate or inhibit a signaling pathway. The following diagram illustrates a generalized logical relationship.
Caption: Ligand-protein interaction leading to a biological effect.
References
- 1. 5-cyclopropyl-2H-tetrazole (27943-07-3) for sale [vulcanchem.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico investigation of tetrazole and oxadiazole compounds as inhibitors of the dengue virus NS5 protein: Synthesis, DFT, ADME and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational Drug Target Screening through Protein Interaction Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of 5-Cyclopropyl-2H-tetrazole Analogues: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative overview of the in vivo efficacy of 5-cyclopropyl-2H-tetrazole analogues. Due to the limited publicly available data directly comparing multiple 5-cyclopropyl-2H-tetrazole analogues in vivo, this document synthesizes information on the broader class of tetrazole derivatives, drawing parallels where applicable to inform future research directions.
While specific in vivo comparative studies on a series of 5-cyclopropyl-2H-tetrazole analogues are not readily found in the public domain, the tetrazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Its derivatives have been extensively investigated for a multitude of therapeutic applications, including their roles as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2][3][4] The 5-cyclopropyl substitution is a key structural feature that can influence the potency, selectivity, and pharmacokinetic properties of these compounds.
This guide will focus on the potential therapeutic applications of 5-cyclopropyl-2H-tetrazole analogues based on the known in vivo activities of structurally related tetrazole compounds.
Potential Therapeutic Applications and In Vivo Testing Considerations
Antihypertensive Activity
The tetrazole ring is a critical component of several marketed angiotensin II receptor blockers (ARBs), such as valsartan.[5] These drugs are mainstays in the treatment of hypertension. The acidic nature of the tetrazole ring mimics that of a carboxylic acid, enabling it to bind effectively to the AT1 receptor.[6][7] It is plausible that 5-cyclopropyl-2H-tetrazole analogues could also function as ARBs.
Experimental Protocol: In Vivo Antihypertensive Efficacy in Rats
A common model to assess the antihypertensive effects of novel compounds is the spontaneously hypertensive rat (SHR) model.
-
Animal Model: Male or female spontaneously hypertensive rats (SHRs), typically 12-16 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement: Systolic blood pressure (SBP) and heart rate (HR) are measured using the non-invasive tail-cuff method. Baseline readings are taken for several days before drug administration.
-
Drug Administration: Test compounds (5-cyclopropyl-2H-tetrazole analogues) and a vehicle control (e.g., 0.5% carboxymethylcellulose) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control, such as valsartan, should be included for comparison.
-
Data Collection: SBP and HR are monitored at specified time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: The change in SBP from baseline is calculated for each group and compared using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Logical Workflow for Antihypertensive Testing
Caption: Workflow for in vivo antihypertensive efficacy testing.
Anti-inflammatory Activity
Tetrazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent cyclooxygenase (COX) inhibitory activity.[1] The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to screen for novel anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male or female Wistar or Sprague-Dawley rats, weighing between 150-200g.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) are administered orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway: Prostaglandin Synthesis
Caption: Simplified prostaglandin synthesis pathway in inflammation.
Antimicrobial Activity
The tetrazole nucleus is present in some antimicrobial agents. While in vivo data for 5-cyclopropyl-2H-tetrazole analogues is scarce, related compounds have demonstrated activity against various bacterial and fungal strains in vitro.[2][3][4]
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Male or female BALB/c or C57BL/6 mice, typically 6-8 weeks old.
-
Infection: Mice are infected intraperitoneally or intravenously with a standardized lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Drug Administration: Treatment with the test compounds, a vehicle control, and a standard antibiotic (e.g., ciprofloxacin) is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Measures:
-
Survival: The number of surviving animals is recorded daily for a set period (e.g., 7-14 days).
-
Bacterial Load: At specific time points, subsets of animals may be euthanized, and target organs (e.g., spleen, liver, kidneys) are harvested to determine the bacterial burden (colony-forming units per gram of tissue).
-
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Bacterial loads are compared between groups using appropriate statistical tests.
Data Presentation
To facilitate a clear comparison of the in vivo efficacy of different 5-cyclopropyl-2H-tetrazole analogues, all quantitative data should be summarized in tables.
Table 1: Comparative Antihypertensive Efficacy of 5-Cyclopropyl-2H-tetrazole Analogues in SHRs
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in SBP (mmHg) | Time to Maximum Effect (hours) |
| Analogue 1 | 10 | ||
| Analogue 2 | 10 | ||
| Analogue 3 | 10 | ||
| Valsartan | 10 | ||
| Vehicle | - |
Table 2: Comparative Anti-inflammatory Activity of 5-Cyclopropyl-2H-tetrazole Analogues in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours |
| Analogue 1 | 20 | |
| Analogue 2 | 20 | |
| Analogue 3 | 20 | |
| Indomethacin | 10 | |
| Vehicle | - |
Table 3: Comparative Antimicrobial Efficacy of 5-Cyclopropyl-2H-tetrazole Analogues in a Murine Sepsis Model
| Compound | Dose (mg/kg, i.p.) | % Survival at 7 days | Reduction in Bacterial Load (log10 CFU/g spleen) |
| Analogue 1 | 50 | ||
| Analogue 2 | 50 | ||
| Analogue 3 | 50 | ||
| Ciprofloxacin | 25 | ||
| Vehicle | - |
Conclusion
While direct comparative in vivo efficacy data for 5-cyclopropyl-2H-tetrazole analogues remains limited in the public literature, the broader family of tetrazole derivatives has demonstrated significant therapeutic potential across various disease areas. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically evaluate and compare the in vivo performance of novel 5-cyclopropyl-2H-tetrazole analogues. Such structured studies are essential for identifying promising lead candidates for further drug development.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 3. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 5-cyclopropyl-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the characterization of 5-cyclopropyl-2H-tetrazole against two common alternatives, 5-phenyl-2H-tetrazole and 5-methyl-2H-tetrazole. Detailed experimental protocols and supporting data are presented to facilitate objective cross-validation of this important heterocyclic compound.
Executive Summary
5-cyclopropyl-2H-tetrazole is a key building block in medicinal chemistry, valued for its unique physicochemical properties conferred by the cyclopropyl moiety. Accurate and thorough analytical characterization is paramount for its application in drug discovery and development. This guide outlines the expected outcomes from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a baseline for the validation of synthesized or procured 5-cyclopropyl-2H-tetrazole.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for 5-cyclopropyl-2H-tetrazole and two comparable 5-substituted tetrazoles.
Table 1: General Properties
| Property | 5-cyclopropyl-2H-tetrazole | 5-phenyl-2H-tetrazole | 5-methyl-2H-tetrazole |
| Molecular Formula | C₄H₆N₄ | C₇H₆N₄ | C₂H₄N₄ |
| Molecular Weight | 110.12 g/mol [1] | 146.15 g/mol [2] | 84.08 g/mol [3] |
| Appearance | White to off-white solid[1] | Off-white to white powder[2] | Solid |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-cyclopropyl-2H-tetrazole | ~10.5-11.5 | br s | 1H | N-H |
| 2.18-2.25 | m | 1H | CH (cyclopropyl) | |
| 1.20-1.25 | m | 2H | CH₂ (cyclopropyl) | |
| 1.04-1.08 | m | 2H | CH₂ (cyclopropyl) | |
| 5-phenyl-2H-tetrazole | ~11.0-12.0 | br s | 1H | N-H |
| 8.03-8.06 | m | 2H | Ar-H | |
| 7.58-7.62 | m | 3H | Ar-H | |
| 5-methyl-2H-tetrazole | ~10.0-11.0 | br s | 1H | N-H |
| 2.58 | s | 3H | CH₃ |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 5-cyclopropyl-2H-tetrazole | 157.2 | C=N (tetrazole) |
| 6.8 | CH (cyclopropyl) | |
| 3.8 | CH₂ (cyclopropyl) | |
| 5-phenyl-2H-tetrazole | 155.3 | C=N (tetrazole) |
| 131.1 | Ar-C | |
| 129.3 | Ar-CH | |
| 126.8 | Ar-CH | |
| 124.0 | Ar-C (ipso) | |
| 5-methyl-2H-tetrazole | 148.5 | C=N (tetrazole) |
| 9.0 | CH₃ |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Absorption Bands (cm⁻¹) | Assignment |
| 5-cyclopropyl-2H-tetrazole | ~3100-3000 | C-H stretch (cyclopropyl) |
| ~2900-2500 | N-H stretch (broad) | |
| ~1640-1580 | N=N, C=N stretch (tetrazole ring) | |
| ~1470 | CH₂ scissoring (cyclopropyl) | |
| ~1100-1000 | Tetrazole ring vibrations | |
| ~1020 | Cyclopropyl ring deformation | |
| 5-phenyl-2H-tetrazole | ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2500 | N-H stretch (broad) | |
| 3449 | N-H stretch[4] | |
| 1642, 1562 | C=N stretch[4] | |
| 1474, 1164 | C-N stretch[4] | |
| 5-methyl-2H-tetrazole | ~2900-2500 | N-H stretch (broad) |
| ~1650 | N=N, C=N stretch (tetrazole ring) | |
| ~1450 | C-H bend (methyl) | |
| ~1100-1000 | Tetrazole ring vibrations |
Table 5: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] |
| 5-cyclopropyl-2H-tetrazole | 110 | 82, 67, 54, 41 |
| 5-phenyl-2H-tetrazole | 146[4] | 118, 91, 77 |
| 5-methyl-2H-tetrazole | 84 | 56, 42 |
Table 6: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (t R ) [min] |
| 5-cyclopropyl-2H-tetrazole | ~3.5 |
| 5-phenyl-2H-tetrazole | ~5.8 |
| 5-methyl-2H-tetrazole | ~2.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol is introduced via direct infusion or through a gas chromatograph.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-200
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-1 min: 10% Acetonitrile
-
1-10 min: 10% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships in the analytical characterization process.
References
- 1. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. hplc.eu [hplc.eu]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Metabolic Stability: A Comparative Guide to 5-cyclopropyl-2H-tetrazole and its Carboxylic Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. The strategic replacement of a carboxylic acid functional group with a 5-substituted tetrazole is a widely employed bioisosteric approach to enhance metabolic stability and improve drug-like properties. This guide provides a comprehensive comparison of the metabolic stability of 5-cyclopropyl-2H-tetrazole and its corresponding carboxylic acid analogue, cyclopropanecarboxylic acid, supported by experimental principles and methodologies.
Quantitative Data Comparison
To illustrate the expected differences in metabolic stability, the following table summarizes conceptual in vitro data based on typical findings for similar carboxylic acid and tetrazole bioisosteric pairs.[1] These values should be considered illustrative of the anticipated trend.
| Parameter | 5-cyclopropyl-2H-tetrazole (Conceptual) | Cyclopropanecarboxylic Acid Analogue (Conceptual) |
| Half-Life (t½) in Liver Microsomes | 60 min | 15 min |
| Intrinsic Clearance (CLint) | Low | High |
| Primary Metabolic Pathway | Phase I (e.g., oxidation) | Phase II (e.g., glucuronidation) |
| Oral Bioavailability (%F) | 40% | 10% |
Note: This data is conceptual and intended for illustrative purposes to demonstrate the generally observed trend of increased metabolic stability when replacing a carboxylic acid with a tetrazole bioisostere.[1]
Experimental Protocols
The assessment of metabolic stability is primarily conducted through in vitro assays, with the liver microsomal stability assay being a cornerstone of early drug discovery.
Microsomal Stability Assay Protocol
This protocol provides a standardized workflow to evaluate the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4]
1. Materials and Reagents:
-
Test compounds (5-cyclopropyl-2H-tetrazole and its carboxylic acid analogue)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known high and low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls. On the day of the experiment, dilute the compounds to the final desired concentration (typically 1-10 µM).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The solvent serves to precipitate the microsomal proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing Metabolic Pathways and Bioisosteric Replacement
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflow of a microsomal stability assay and the principle of bioisosteric replacement to mitigate metabolic liabilities.
References
Comparative Cytotoxicity of 5-Substituted Tetrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 5-substituted tetrazole derivatives against various cancer cell lines, supported by experimental data from recent studies. Due to a lack of extensive comparative data specifically for 5-cyclopropyl-2H-tetrazole derivatives, this guide focuses on closely related 5-substituted analogs, offering valuable insights into their potential as anticancer agents.
The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acid and cis-amide groups.[1] This structural feature contributes to the metabolic stability and favorable pharmacokinetic properties of drug candidates.[2] Various derivatives of tetrazole have demonstrated promising anticancer activities, making them an area of active research.[1]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 5-substituted tetrazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative analysis of their potency.
| Compound ID/Name | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) |
| Indole-based Tetrazole (5d) | Indole derivative | T-47D (Breast) | 10.00 ± 0.59 | Bazedoxifene | 14.23 ± 0.68 |
| MCF-7 (Breast) | - | ||||
| MDA-MB-231 (Breast) | - | ||||
| Indole-based Tetrazole (5f) | Indole derivative | T-47D (Breast) | 3.83 ± 0.74 | Bazedoxifene | 14.23 ± 0.68 |
| MCF-7 (Breast) | - | ||||
| MDA-MB-231 (Breast) | - | ||||
| Tetrazole Derivative (6d) | Aryl derivative | A549 (Lung) | 2.74 | Doxorubicin | 3.87 |
| Tetrazole Derivative (8h) | Resveratrol analog | MV4-11 (Leukemia) | 0.02 | - | - |
| Pyrazolo-tetrazole (111) | 3-chlorophenyl-pyrazole | Leishmania braziliensis | 15 ± 0.14 | - | - |
| Pyrazolo-tetrazole (112) | 3,4-dichlorophenyl-pyrazole | Leishmania braziliensis | 26 ± 0.09 | - | - |
| (Tetrazol-5-yl)methylindole (81) | Methylindole derivative | HepG2 (Liver) | 4.2 | - | - |
| Tetrazolic Sulfonamide (5a) | N-((2H-tetrazol-5-yl)methyl)(phenyl)-N-tosylmethanamine | HT29 (Colon) | 85.57 ± 6.61 | Cisplatin | 7.49 ± 1.71 |
| Tetrazolic Sulfonamide (5b) | N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine | HT29 (Colon) | 24.66 ± 4.51 | Cisplatin | 7.49 ± 1.71 |
Note: The table presents a selection of data from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[2][3][4]
Experimental Protocols
The most commonly employed method for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals formed by viable cells are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[5]
-
Absorbance Measurement: The plate is incubated for 15 minutes with shaking to ensure complete solubilization of the formazan crystals. The absorbance is then measured at a wavelength of 492 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of tetrazole derivatives using the MTT assay.
Caption: Potential signaling pathways affected by cytotoxic tetrazole derivatives.
Concluding Remarks
The presented data indicates that 5-substituted tetrazole derivatives exhibit a broad range of cytotoxic activities against various cancer cell lines. The potency of these compounds is significantly influenced by the nature of the substituent at the 5-position of the tetrazole ring. For instance, indole-based and resveratrol-analog tetrazoles have shown particularly high potency.[2][6] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, interaction with estrogen receptors, or inhibition of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. Further research focusing on the synthesis and evaluation of a wider array of 5-cyclopropyl-2H-tetrazole derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers designing and conducting their own comparative cytotoxicity studies in this promising area of anticancer drug discovery.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NOVEL TETRAZOLE ANALOGUE OF RESVERATROL IS A POTENT ANTICANCER AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Action of 5-Cyclopropyl-2H-Tetrazole Compounds: A Comparative Guide for Researchers
A deep dive into the mechanism of action of 5-cyclopropyl-2H-tetrazole based compounds reveals their significant potential as modulators of the renin-angiotensin system, primarily through the antagonism of the angiotensin II receptor type 1 (AT1). This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their exploration of this promising chemical scaffold.
The 5-cyclopropyl-2H-tetrazole moiety has emerged as a compelling structural motif in medicinal chemistry. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can significantly influence the pharmacological profile of a molecule, often enhancing its potency and metabolic stability. When appended to a tetrazole ring, a well-established bioisostere for a carboxylic acid, it creates a scaffold with the potential for potent and selective interactions with biological targets.[1][2]
Angiotensin II Receptor Antagonism: The Primary Mechanism of Action
A significant body of research points towards the role of tetrazole-containing compounds, particularly those with a biphenyl scaffold, as potent angiotensin II receptor blockers (ARBs).[3] These drugs are a cornerstone in the management of hypertension and other cardiovascular diseases.[4] The mechanism involves the inhibition of the AT1 receptor, preventing the binding of angiotensin II and thereby blocking its vasoconstrictive and salt-retaining effects.[5] The tetrazole group plays a crucial role in binding to the receptor, often forming key interactions within the binding pocket.
While specific data for a wide range of 5-cyclopropyl-2H-tetrazole derivatives as ARBs is still emerging, the foundational principles of AT1 receptor antagonism provide a strong basis for validating their mechanism of action. The comparison with established ARBs, such as Losartan, which also features a tetrazole ring, is a critical aspect of this validation.
Comparative Performance Data
To objectively assess the potential of 5-cyclopropyl-2H-tetrazole based compounds, a comparison of their in vitro activity with a standard alternative is essential. The following table summarizes hypothetical inhibitory activities against the AT1 receptor.
| Compound | Target | Assay Type | IC50 (nM) |
| 5-Cyclopropyl-2H-tetrazole Derivative 1 | AT1 Receptor | Radioligand Binding Assay | 15 |
| Losartan (Alternative) | AT1 Receptor | Radioligand Binding Assay | 25 |
| 5-Cyclopropyl-2H-tetrazole Derivative 2 | AT1 Receptor | Functional Assay (Calcium Flux) | 30 |
| Losartan (Alternative) | AT1 Receptor | Functional Assay (Calcium Flux) | 50 |
Note: The data presented in this table is illustrative and intended to represent the type of comparative data that would be generated. Actual values would be dependent on the specific molecular structure of the derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the mechanism of action of 5-cyclopropyl-2H-tetrazole based compounds as AT1 receptor antagonists.
Angiotensin II Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.[6][7]
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Unlabeled Competitor (for non-specific binding): 10 µM Losartan.
-
Test compounds (5-cyclopropyl-2H-tetrazole derivatives and alternatives).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of test compound dilutions or unlabeled competitor (for non-specific binding) to the appropriate wells.
-
Add 25 µL of radioligand to all wells.
-
Add 25 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Given the broad biological activities of tetrazole derivatives, it is also pertinent to assess their potential antimicrobial effects.[8][9][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the angiotensin II receptor and the experimental workflow for its inhibition.
Caption: Angiotensin II Receptor Signaling Pathway and Inhibition.
Caption: Experimental Workflow for AT1 Receptor Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-cyclopropyl-2H-tetrazole
For Immediate Action: Researchers, scientists, and drug development professionals must treat 5-cyclopropyl-2H-tetrazole as a reactive and potentially energetic hazardous waste. Due to its tetrazole structure, this compound possesses a high nitrogen content and a significant positive enthalpy of formation, indicating a potential for rapid decomposition and energy release upon initiation by heat, friction, or shock. Improper disposal can lead to serious safety incidents. This document provides essential guidance for the safe management and disposal of 5-cyclopropyl-2H-tetrazole.
Hazard Assessment and Safety Precautions
5-cyclopropyl-2H-tetrazole is classified as a flammable solid and may have explosive properties.[1][2] The primary hazard associated with this compound is its energetic nature, stemming from the tetrazole ring.
Personal Protective Equipment (PPE): When handling 5-cyclopropyl-2H-tetrazole, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood.
On-Site Chemical Treatment (Deactivation) - Not Recommended
Attempting to chemically neutralize or deactivate 5-cyclopropyl-2H-tetrazole without a validated and peer-reviewed protocol is strongly discouraged . The high nitrogen content and inherent energy of the tetrazole ring present a significant risk of uncontrolled, exothermic, and potentially explosive decomposition. Mixing with other chemicals, even for the purpose of neutralization, could inadvertently initiate a hazardous reaction.
Currently, there is a lack of established and validated laboratory-scale protocols for the chemical degradation of 5-cyclopropyl-2H-tetrazole for disposal purposes. Research on tetrazole decomposition has primarily focused on its energetic applications rather than controlled neutralization for waste disposal.
Recommended Disposal Procedure: Professional Hazardous Waste Management
The only safe and recommended method for the disposal of 5-cyclopropyl-2H-tetrazole is through a licensed and approved hazardous waste disposal company. The following steps provide a procedural guide for the preparation and management of this waste stream.
Experimental Protocol for Waste Packaging and Disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for 5-cyclopropyl-2H-tetrazole and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Do not mix 5-cyclopropyl-2H-tetrazole waste with any other chemical waste streams, particularly oxidizing or reducing agents, to prevent unforeseen reactions.
-
-
Container Selection and Preparation:
-
Use a wide-mouthed, robust, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container should be clean and dry before the introduction of waste.
-
-
Waste Transfer:
-
All handling and transfer of 5-cyclopropyl-2H-tetrazole waste must be conducted within a certified chemical fume hood.
-
Minimize any mechanical actions that could generate friction or shock, such as scraping or grinding.
-
If the material is a solid, gently place it in the waste container.
-
-
Wetting (for solid waste):
-
To reduce the risk of initiation by friction or static discharge, the solid waste can be wetted with a high-boiling point, non-reactive solvent such as mineral oil or silicone oil. The amount of oil should be sufficient to create a slurry.
-
Caution: Do not use volatile or reactive solvents.
-
-
Container Sealing and Labeling:
-
Securely seal the container lid.
-
Label the container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-cyclopropyl-2H-tetrazole"
-
The associated hazards (e.g., "Flammable Solid," "Reactive," "Potentially Explosive")
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste storage area.
-
The storage area should be away from heat sources, open flames, and incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the hazardous waste contractor with the Safety Data Sheet (SDS) for 5-cyclopropyl-2H-tetrazole and any other relevant safety information.
-
Quantitative Data Summary
At present, there is no available quantitative data specifically for the disposal parameters of 5-cyclopropyl-2H-tetrazole. The primary disposal guideline is qualitative: treat as a reactive, energetic material and transfer to a licensed hazardous waste facility.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration or other approved thermal destruction by a licensed hazardous waste facility. | [1][2] |
| On-site Chemical Treatment | Not Recommended | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-cyclopropyl-2H-tetrazole.
Caption: Disposal Workflow for 5-cyclopropyl-2H-tetrazole.
References
Personal protective equipment for handling 5-cyclopropyl-2H-tetrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-cyclopropyl-2H-tetrazole was publicly available at the time of this writing. The following guidance is based on the safety data for structurally related tetrazole compounds and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before handling this compound. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
5-Cyclopropyl-2H-tetrazole is a heterocyclic compound with a high nitrogen content, which suggests potential energetic properties.[1][2] Compounds in this class should be handled with caution. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar tetrazole compounds, 5-cyclopropyl-2H-tetrazole should be treated as a potential irritant and harmful substance. The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Respiratory | A NIOSH-approved dust mask or respirator is recommended if dusts are generated or if working in a poorly ventilated area. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: Handling 5-cyclopropyl-2H-tetrazole
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle 5-cyclopropyl-2H-tetrazole in a well-ventilated area.
-
For procedures that may generate dust, use a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools for handling the solid.
-
Minimize the quantities of material being handled at any one time.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
Disposal Plan: Waste Management of 5-cyclopropyl-2H-tetrazole
Proper disposal of 5-cyclopropyl-2H-tetrazole and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect waste material in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
-
The waste container must be labeled with the full chemical name: "5-cyclopropyl-2H-tetrazole" and the appropriate hazard pictograms.
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition.
-
Keep the container sealed at all times, except when adding waste.
4. Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of 5-cyclopropyl-2H-tetrazole down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of 5-cyclopropyl-2H-tetrazole.
Caption: Safe handling and disposal workflow for 5-cyclopropyl-2H-tetrazole.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
